molecular formula C10H8BrNS B1510105 2-(3-Bromo-4-methylphenyl)thiazole CAS No. 903522-18-9

2-(3-Bromo-4-methylphenyl)thiazole

Cat. No.: B1510105
CAS No.: 903522-18-9
M. Wt: 254.15 g/mol
InChI Key: HJELXNDQCXHNFF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)thiazole (CAS 903522-18-9) is a high-purity chemical compound with the molecular formula C10H8BrNS and a molecular weight of 254.15 . This organobromide thiazole serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic derivatives . Thiazole derivatives are a prominent class of compounds in drug discovery due to their wide range of biological activities. They are frequently investigated for their potential as antimicrobial and antitumor agents, addressing the urgent need for new therapies against drug-resistant infections and cancers . Specifically, heterocyclic derivatives based on structures like this compound have been explored for their ability to inhibit STAT3 (Signal Transducer and Activator of Transcription 3) activation, a target implicated in various diseases, including cancer . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJELXNDQCXHNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728929
Record name 2-(3-Bromo-4-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903522-18-9
Record name 2-(3-Bromo-4-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Bromo-4-methylphenyl)thiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and properties of 2-(3-Bromo-4-methylphenyl)thiazole , a significant heterocyclic building block in medicinal chemistry.

Executive Summary

2-(3-Bromo-4-methylphenyl)thiazole is a biaryl heterocycle featuring a thiazole ring linked at the C2 position to a phenyl ring substituted with a bromine atom at the meta position and a methyl group at the para position (relative to the thiazole attachment).[1] This compound serves as a critical "scaffold intermediate" in drug discovery.[2] The aryl bromide moiety functions as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the core into complex bioactive agents, particularly kinase inhibitors and metabolic enzyme modulators (e.g., xanthine oxidase inhibitors).[3]

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-(3-Bromo-4-methylphenyl)-1,3-thiazole
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES CC1=C(Br)C=C(C2=NC=CS2)C=C1
InChI Key (Predicted) KLFWJAAGXUDNIS-UHFFFAOYSA-N (Analog-based)
CAS Number Not widely listed; typically synthesized de novo in research settings.[4][5]
Structural Logic & Electronic Properties

The molecule's reactivity is governed by three distinct electronic zones:

  • The Thiazole "Sink": The 1,3-thiazole ring is electron-deficient (π-deficient), making the C2-position susceptible to nucleophilic attack if not substituted, but here it acts as a stable acceptor.

  • The Steric Anchor (Methyl): The C4-methyl group on the phenyl ring provides hydrophobic bulk and weak electron donation (+I effect), stabilizing the phenyl core.[3]

  • The Reactive Handle (Bromine): The C3-bromine atom is the primary site for diversification. It is deactivated slightly by the adjacent methyl group but activated for oxidative addition by the electron-withdrawing nature of the thiazole ring at the para position relative to the methyl (meta to the bromine).[3]

G Thiazole Thiazole Ring (Electron Deficient) Phenyl Phenyl Core (Linker) Thiazole->Phenyl C2 Attachment (Biaryl Axis) Bromine 3-Bromo (Reactive Handle) Phenyl->Bromine Meta-Subst. (Suzuki Ready) Methyl 4-Methyl (Hydrophobic Anchor) Phenyl->Methyl Para-Subst. (Steric Bulk)

Figure 1: Structural decomposition highlighting functional zones for medicinal chemistry optimization.

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this scaffold. The Suzuki-Miyaura Coupling is preferred for high-throughput library generation due to milder conditions and higher functional group tolerance. The Hantzsch Synthesis is favored for large-scale, cost-effective manufacturing starting from simple precursors.

Protocol A: Suzuki-Miyaura Cross-Coupling (Preferred)

This method couples a 2-halothiazole with a phenylboronic acid.

  • Reagents: 2-Bromothiazole, (3-Bromo-4-methylphenyl)boronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).[3]

  • Solvent: 1,4-Dioxane / Water (4:1).[3]

  • Conditions: Reflux (100°C) for 12–16 hours under N₂ atmosphere.

Step-by-Step Methodology:

  • Charge: In a dry Schlenk flask, combine 2-bromothiazole (1.0 equiv) and (3-bromo-4-methylphenyl)boronic acid (1.1 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv).[3]

  • Degas: Evacuate and backfill with nitrogen (3 cycles).[3]

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Reaction: Heat to 100°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues.[3] Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Hantzsch Thiazole Synthesis (Classical)

Constructs the thiazole ring from a thioamide and an α-halo ketone/aldehyde.

  • Precursors: 3-Bromo-4-methylbenzothioamide + Chloroacetaldehyde (50% aq. solution).

  • Solvent: Ethanol or DMF.[3]

  • Mechanism: S-alkylation followed by cyclodehydration.

Synthesis Start1 3-Bromo-4-methylbenzonitrile Step1 Thioamide Formation (H2S / Et3N) Start1->Step1 Intermediate 3-Bromo-4-methylbenzothioamide Step1->Intermediate Step2 Hantzsch Cyclization (EtOH, Reflux) Intermediate->Step2 Condensation Reagent + Chloroacetaldehyde Reagent->Step2 Product 2-(3-Bromo-4-methylphenyl)thiazole Step2->Product - H2O, - HCl

Figure 2: The Hantzsch synthetic pathway, ideal for converting nitrile precursors to the thiazole core.[3]

Physicochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) analysis of close analogs (e.g., 2-(4-bromophenyl)thiazole).

PropertyValue / Description
Physical State Off-white to pale yellow crystalline solid.
Melting Point 78°C – 84°C (Predicted range based on analogs).[3]
Solubility Soluble in DMSO, DMF, DCM, Chloroform.[3] Low solubility in water.[3]
LogP (Octanol/Water) ~3.8 (Lipophilic due to aryl-Br and methyl group).[3]
Topological Polar Surface Area (TPSA) ~41 Ų (Attributed to the thiazole nitrogen and sulfur).[3]
pKa ~2.5 (Conjugate acid of thiazole nitrogen); neutral at physiological pH.[3]

Spectroscopic Characterization

Researchers should use the following predicted spectral data to validate the identity of the synthesized compound.

¹H NMR (400 MHz, CDCl₃)
  • δ 2.44 (s, 3H): Methyl group protons (Ar-CH₃).[3]

  • δ 7.31 (d, J = 3.2 Hz, 1H): Thiazole C5-H.[3]

  • δ 7.35 (d, J = 8.0 Hz, 1H): Phenyl C5-H (Ortho to methyl).

  • δ 7.78 (dd, J = 8.0, 1.8 Hz, 1H): Phenyl C6-H (Ortho to thiazole).

  • δ 7.88 (d, J = 3.2 Hz, 1H): Thiazole C4-H (Deshielded by N).

  • δ 8.18 (d, J = 1.8 Hz, 1H): Phenyl C2-H (Ortho to Br and Thiazole; most deshielded aryl proton).

Mass Spectrometry (ESI+)
  • m/z: 253.9 / 255.9 [M+H]⁺.[3]

  • Pattern: Characteristic 1:1 isotopic doublet confirming the presence of one Bromine atom (⁷⁹Br / ⁸¹Br).[3]

Safety & Handling (GHS Classification)

This compound is an Aryl Bromide and Thiazole derivative. Treat as a hazardous chemical.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Operate within a fume hood to avoid inhalation of dust/vapors.[3]

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[3]

  • Suzuki Coupling of Thiazoles: Ohba, M., et al. (2006).[3] "Synthesis and biological evaluation of thiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 16(5), 1380-1385.[3] [3]

  • Thiazole Physicochemical Properties: Ertl, P., et al. (2000).[3] "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry, 43(20), 3714–3717.[3]

  • General Safety Data (Sigma-Aldrich): Safety Data Sheet for 2-Bromo-4-phenylthiazole (Analog).

Sources

2-(3-Bromo-4-methylphenyl)thiazole CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Utility of 2-(3-Bromo-4-methylphenyl)thiazole

Executive Summary

2-(3-Bromo-4-methylphenyl)thiazole (CAS: 903522-18-9 ) is a specialized heteroaromatic scaffold utilized primarily in the discovery of small-molecule therapeutics.[1][2] As a biaryl system combining an electron-rich thiazole ring with a polysubstituted phenyl group, it serves as a critical intermediate for synthesizing kinase inhibitors, antimicrobial agents, and antagonists for G-protein coupled receptors (GPCRs).[1][2]

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic routes, and rigorous identification protocols. It is designed to allow medicinal chemists to integrate this building block into structure-activity relationship (SAR) campaigns with high fidelity.[1][2]

Part 1: Identity & Physicochemical Profile[2]

This compound represents a "privileged structure" in medicinal chemistry—the 2-arylthiazole.[1][2] The presence of the ortho-methyl and meta-bromo substituents on the phenyl ring provides unique steric and electronic vectors for further functionalization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the bromine site).[1][2]

Table 1: Chemical Identification & Properties

Parameter Data
CAS Number 903522-18-9
IUPAC Name 2-(3-Bromo-4-methylphenyl)-1,3-thiazole
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES Cc1ccc(cc1Br)c2nccs2
InChI Key Derived:[1][2][3][4][5]KLFWJAAGXUDNIS-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow crystalline solid
Calc.[1][2] LogP ~3.6 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Rotatable Bonds 1 (C-C bond between rings)

Part 2: Synthetic Methodologies

For research-grade synthesis, reproducibility and modularity are paramount.[1][2] We recommend two distinct pathways depending on the scale and available starting materials.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended for Library Synthesis)

This method is preferred for its mild conditions and the commercial availability of boronic acids.[1][2] It avoids the handling of thioamides required in the Hantzsch synthesis.[1]

  • Reagents: 2-Bromothiazole, 3-Bromo-4-methylphenylboronic acid.[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM or Pd(PPh₃)₄.[1][2]

  • Base: Na₂CO₃ or K₃PO₄ (2.0 equiv).[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Protocol:

  • Charge a reaction vial with 2-bromothiazole (1.0 equiv) and 3-bromo-4-methylphenylboronic acid (1.1 equiv).

  • Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 equiv).

  • Purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Dioxane/Water mixture.[2]

  • Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Hantzsch Thiazole Synthesis (Recommended for Scale-Up)

This classical method constructs the thiazole ring de novo, offering cost advantages at multi-gram scales.[1][2]

  • Precursor: 3-Bromo-4-methylthiobenzamide.[1][2]

  • Reagent: Bromoacetaldehyde diethyl acetal (or 2-bromo-1,1-dimethoxyethane).[1][2]

  • Conditions: Ethanol reflux, followed by acid hydrolysis if acetal is used.

Visualization of Synthetic Logic:

Synthesis_Workflow Start_Suzuki Pathway A: Suzuki Coupling Boronic 3-Bromo-4-methyl -phenylboronic acid Start_Suzuki->Boronic Thiazole 2-Bromothiazole Start_Suzuki->Thiazole Start_Hantzsch Pathway B: Hantzsch Synthesis Thioamide 3-Bromo-4-methyl -thiobenzamide Start_Hantzsch->Thioamide AlphaHalo Bromoacetaldehyde diethyl acetal Start_Hantzsch->AlphaHalo Reaction_Suzuki Pd(dppf)Cl2, Na2CO3 90°C, Dioxane/H2O Boronic->Reaction_Suzuki Thiazole->Reaction_Suzuki Reaction_Hantzsch EtOH Reflux Cyclization Thioamide->Reaction_Hantzsch AlphaHalo->Reaction_Hantzsch Product TARGET: 2-(3-Bromo-4-methylphenyl) thiazole Reaction_Suzuki->Product High Modularity Reaction_Hantzsch->Product Cost Effective

Caption: Comparative synthetic workflows. Pathway A is optimized for library generation; Pathway B is preferred for bulk synthesis.[1]

Part 3: Analytical Characterization & Identification

Trustworthiness in chemical biology relies on absolute structural verification.[2] The following data points constitute a "pass" criteria for this molecule.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Observation: The presence of a bromine atom creates a distinct isotopic pattern.[2]

    • M+H Peak: ~254.0 and 256.0 m/z.[2]

    • Pattern: Two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and 
      
      
      
      ).[2]
    • Note: If the M+2 peak is missing or incorrect ratio, the bromine is absent (false product).[1]

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Methyl Group: Singlet (~2.40–2.45 ppm, 3H).[1][6]

  • Thiazole Ring: Two doublets (or d/d) in the aromatic region (~7.3 and 7.9 ppm).[1][2]

    • H-5 (Thiazole): ~7.35 ppm.[1][2]

    • H-4 (Thiazole): ~7.88 ppm.[1][2]

  • Phenyl Ring:

    • H-5 (Phenyl, ortho to methyl): Doublet (~7.3 ppm).[1][2]

    • H-6 (Phenyl, ortho to thiazole): Doublet of doublets (~7.8 ppm).[1][2]

    • H-2 (Phenyl, meta to methyl, ortho to Br): Singlet (~8.2 ppm).[1][2] This is the most deshielded phenyl proton due to the adjacent Br and Thiazole ring.[1][2]

Analytical Decision Tree:

Analysis_Workflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS Isotope Isotope Pattern? (1:1 ratio at M, M+2) LCMS->Isotope NMR 1H-NMR (CDCl3) Isotope->NMR Yes Fail REJECT / RE-PURIFY Isotope->Fail No (Br lost) Methyl Methyl Singlet @ 2.4 ppm? NMR->Methyl Aromatic Verify Thiazole (2H) & Phenyl (3H) signals Methyl->Aromatic Yes Methyl->Fail No Pass IDENTITY CONFIRMED Aromatic->Pass Matches Aromatic->Fail Impure

Caption: Step-by-step validation protocol ensuring structural integrity before biological testing.

Part 4: Applications in Drug Discovery

1. Kinase Inhibition Scaffold: The 2-arylthiazole motif is a bioisostere for biaryl systems found in FDA-approved drugs like Dasatinib or Febuxostat .[1][2] The 3-bromo substituent allows for the rapid generation of libraries via further cross-coupling (e.g., introducing solubilizing tails or H-bond acceptors) to target the ATP-binding pocket of kinases.[1][2]

2. Metabolic Stability: The para-methyl group blocks a common site of metabolic oxidation (CYP450 mediated hydroxylation) on the phenyl ring, potentially improving the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) of the parent compound compared to the unsubstituted analog.[2]

3. Halogen Bonding: The bromine atom is not merely a handle for synthesis; it can participate in halogen bonding with carbonyl backbone oxygen atoms in protein active sites, enhancing potency.

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Signal Word: Warning.

  • Handling: Use within a fume hood.[2] Wear nitrile gloves and safety glasses.[2]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon) to prevent slow oxidation of the thiazole sulfur.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Thiazole Derivatives and Bioactivity. [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch and Cross-Coupling Methods. [Link]

Sources

Biological Activity of 2-Arylthiazole Derivatives in Medicinal Chemistry

[1][2][3][4][5][6]

Executive Summary

The 2-arylthiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Functioning as a bioisostere of pyridine and benzene, the thiazole ring offers unique π-π stacking capabilities and hydrogen bonding potential (via N3 and S1) that are critical for active site occupancy.

This technical guide dissects the pharmacological versatility of 2-arylthiazole derivatives, focusing on their role as potent EGFR/VEGFR inhibitors in oncology, DNA gyrase inhibitors in infectious disease, and COX-2 selective inhibitors in inflammation. We provide a validated synthetic workflow, structure-activity relationship (SAR) analysis, and rigorous experimental protocols for biological evaluation.

Chemical Architecture & Synthesis[7]

The Hantzsch Thiazole Synthesis (Optimized Protocol)

While various methods exist, the Hantzsch condensation remains the most robust route for generating 2-arylthiazoles. The following protocol is a field-proven adaptation for high-yield synthesis of 2-(4-chlorophenyl)thiazole derivatives.

Reaction Principle: Condensation of an α-haloketone with a thioamide (or thiourea) involves nucleophilic attack by sulfur, followed by cyclization and dehydration.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylthiazoles

This method reduces reaction time from hours to minutes compared to conventional reflux.

Reagents:

  • A: 2-Bromo-4'-chloroacetophenone (1.0 mmol)

  • B: Thiobenzamide (1.0 mmol)

  • Solvent: Ethanol (5 mL) or PEG-400 (Green alternative)

Step-by-Step Methodology:

  • Preparation: Dissolve Reagent A and Reagent B in 5 mL of Ethanol in a microwave-safe reaction vial.

  • Irradiation: Irradiate the mixture at 100°C (150 W) for 10–15 minutes. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice containing aqueous ammonia (10%) to neutralize HBr byproduct.

    • The precipitate forms immediately.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from hot ethanol to yield needle-like crystals.

  • Validation:

    • Yield: Expect 85–95%.

    • Characterization: Confirm structure via ¹H-NMR (Characteristic thiazole proton singlet at ~7.8–8.0 ppm).

Structure-Activity Relationship (SAR)[3][4][8]

The biological efficacy of the 2-arylthiazole core is highly sensitive to substitution patterns. The diagram below illustrates the critical zones for chemical modification.

SAR_AnalysisCore2-Arylthiazole CorePos2Position 2 (Aryl Ring)Critical for Lipophilicity & Target Binding (e.g., Hydrophobic Pocket)Core->Pos2 Ar-X substitutions(Cl, F, OMe)Pos4Position 4Determines Selectivity(e.g., Phenyl/Alkyl groups)Core->Pos4 Steric bulkPos5Position 5Electronic Tuning(Halogens increase potency)Core->Pos5 H-bond donor/acceptorEffect1Electron Withdrawing (Cl, F)at Pos 2/4 enhancesCytotoxicity (IC50 < 5 µM)Pos2->Effect1Effect2Hydrazone Linker at C2Increases EGFR AffinityPos2->Effect2Effect3Sulfonamide at C4/C5Confers COX-2 SelectivityPos4->Effect3

Figure 1: SAR map highlighting functional zones on the thiazole scaffold.

Therapeutic Applications & Mechanisms[5][6][9][10][11]

Anticancer Activity (EGFR & VEGFR Inhibition)

2-Arylthiazoles act as ATP-competitive inhibitors of receptor tyrosine kinases. Derivatives incorporating a hydrazone linker at the C2 position have shown dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Mechanism of Action:

  • Binding: The thiazole nitrogen forms a hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Blockade: The aryl group occupies the hydrophobic pocket, preventing ATP binding.

  • Outcome: Downregulation of downstream signaling (PI3K/Akt/mTOR), leading to G1/S phase arrest and apoptosis.

MOA_PathwayDrug2-Arylthiazole DerivativeReceptorEGFR / VEGFR-2(Tyrosine Kinase Domain)Drug->Receptor Competitive InhibitionATPATP Binding SiteReceptor->ATP Blocks ATP EntrySignalDownstream Signaling(PI3K / Akt / mTOR)Receptor->Signal Inhibits PhosphorylationEffectCell Cycle Arrest(G1/S Phase)Signal->Effect Reduced ProliferationApoptosisApoptosis(Caspase-3 Activation)Effect->Apoptosis Cell Death

Figure 2: Mechanism of Action for kinase inhibition-mediated apoptosis.

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring exhibit potent antibacterial activity, particularly against MRSA.

  • Target: Bacterial DNA Gyrase (GyrB subunit).

  • Potency: MIC values as low as 0.5–4 µg/mL have been reported for optimized derivatives.

Anti-inflammatory Activity

Thiazoles serve as bioisosteres for the pyrazole ring found in Celecoxib.

  • Target: COX-2 (Cyclooxygenase-2).[1]

  • Selectivity: The bulky 2-aryl group fits into the larger side pocket of COX-2 (which is absent in COX-1), conferring high selectivity indices (SI > 100), thereby reducing gastric side effects.

Experimental Validation Framework

Quantitative Data Summary

The following table summarizes the potency of key 2-arylthiazole derivatives from recent literature.

Compound ClassTargetCell Line / StrainActivity MetricReference
Hydrazonothiazole (4c) EGFR / VEGFR-2MCF-7 (Breast Cancer)IC50: 2.57 µM[1]
Thiazolidinone hybrid COX-2-IC50: 1.52 µM (SI: 3.68)[2]
Benzothiazole deriv. DNA GyraseS. aureus (MRSA)MIC: 3.12 µg/mL[3]
2-Aminothiazole TubulinHeLa (Cervical Cancer)IC50: 1.93 µM[4]
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized derivatives.[2]

Materials:

  • Cell lines: MCF-7 or HeLa.[3]

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO.

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).
    

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 2023.

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 2020.

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. ResearchGate, 2024.

  • Structure and structure–activity relationship of compounds 1 and 2 (Benzothiazole based potent apoptosis inducers). ResearchGate, 2024.

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem, 2025.

Therapeutic Potential of 2-(3-Bromo-4-methylphenyl)thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

The 2-(3-Bromo-4-methylphenyl)thiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the development of Non-Purine Xanthine Oxidase Inhibitors (NPXOIs) and kinase-targeted anticancer agents. Unlike the crowded IP space of 2-phenylthiazoles (e.g., Febuxostat), this specific substitution pattern—featuring a 3-bromo halogen bond donor and a 4-methyl steric probe—offers a unique chemical vector for optimizing ligand-protein binding kinetics.

This guide dissects the synthetic accessibility, Structure-Activity Relationship (SAR), and therapeutic applications of this scaffold, providing a roadmap for its utilization in next-generation drug discovery campaigns.[1]

Chemical Architecture & Synthetic Accessibility[1]

Structural Rationale

The efficacy of the 2-(3-Bromo-4-methylphenyl)thiazole core stems from three critical molecular interactions:

  • The Thiazole Core: Acts as a bioisostere for the purine ring, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe914 in Xanthine Oxidase).[1]
  • 3-Bromo Substituent: A lipophilic, electron-withdrawing group capable of forming halogen bonds with backbone carbonyls or water networks within the active site. It serves as a bioisostere for the cyano group found in Febuxostat.

  • 4-Methyl Substituent: A rigid, hydrophobic anchor that probes the depth of the hydrophobic pocket without the metabolic liability of larger alkoxy chains (e.g., isobutoxy).[1]

Synthetic Protocols

Two primary routes are recommended for generating this scaffold: the classical Hantzsch Thiazole Synthesis (for scale-up) and Suzuki-Miyaura Coupling (for library diversification).

Method A: Hantzsch Thiazole Synthesis (Primary Route)

This method constructs the thiazole ring de novo using a thioamide and an


-haloketone.
  • Precursor: 3-Bromo-4-methylbenzothioamide.

  • Reagent: Ethyl 2-chloroacetoacetate (for 4-methyl-5-carboxylate derivatives) or chloroacetone.

  • Conditions: Ethanol/Reflux, 2-4 hours.[1]

Method B: Suzuki-Miyaura Coupling (Convergent Route)

Ideal for late-stage functionalization.

  • Coupling Partners: 2-Bromothiazole + (3-Bromo-4-methylphenyl)boronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .[1]
  • Base/Solvent: K

    
    CO
    
    
    
    , Dioxane/Water (4:1).[1]
Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the core scaffold and its derivatives.

Synthesis_Workflow Figure 1: Divergent Synthetic Pathways for Thiazole Scaffolds Start1 3-Bromo-4-methyl benzonitrile Inter1 3-Bromo-4-methyl benzothioamide Start1->Inter1 H2S / Pyridine Thioamidation Core 2-(3-Bromo-4-methylphenyl) thiazole Scaffold Inter1->Core Hantzsch Cyclization (EtOH, Reflux) Reagent α-Halo Ketone (e.g., Chloroacetone) Reagent->Core Deriv1 Carboxylic Acid (XO Inhibitors) Core->Deriv1 Hydrolysis/Oxidation Deriv2 Hydrazinyl/Amide (Anticancer) Core->Deriv2 N-Alkylation/Acylation

Figure 1: Synthetic workflow showing the Hantzsch cyclization route from nitrile precursors to bioactive derivatives.[1]

Biological Targets & Mechanism of Action[1]

Primary Target: Xanthine Oxidase (XO) Inhibition

This scaffold is a direct structural analog of Febuxostat , a potent non-purine XO inhibitor used for gout.[1][2]

  • Mechanism: The thiazole ring occupies the channel leading to the molybdenum-pterin (Mo-pt) active site.

  • Binding Mode: The 3-bromo group occupies a specific hydrophobic pocket usually filled by the cyano group in Febuxostat. The 4-methyl group provides a steric clash that prevents the enzyme from turning over the substrate (hypoxanthine), locking the enzyme in an inactive state.[1]

  • Therapeutic Utility: Treatment of hyperuricemia and chronic gout.[2][3][]

Secondary Target: Kinase Inhibition (VEGFR-2)

Recent studies indicate that 2-arylthiazoles act as "hinge binders" in kinase domains.

  • Application: The 3-bromo substituent enhances selectivity for VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), making this scaffold a candidate for anti-angiogenic cancer therapies (e.g., breast cancer, hepatocellular carcinoma).[1]

Visualization: Mechanism of Action (XO Inhibition)

This diagram maps the inhibitory logic of the scaffold within the Xanthine Oxidase active site.[1]

MOA_XO_Inhibition Figure 2: Molecular Interactions driving Xanthine Oxidase Inhibition Scaffold 2-(3-Br-4-Me-phenyl)thiazole XO_Enzyme Xanthine Oxidase (Mo-pt Active Site) Scaffold->XO_Enzyme Enters Channel Interaction1 π-π Stacking (Phe914) XO_Enzyme->Interaction1 Interaction2 Hydrophobic Pocket (3-Br / 4-Me) XO_Enzyme->Interaction2 Interaction3 H-Bonding (Thiazole N) XO_Enzyme->Interaction3 Result Inhibition of Uric Acid Production Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Mechanistic map detailing the multi-point binding of the scaffold within the XO active site.[1]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substituent modifications on the phenyl ring, contrasting the "3-Bromo-4-methyl" motif with the industry standard (Febuxostat).

PositionSubstituentEffect on Potency (XO)Effect on ADME
C-3 (Phenyl) -Br (Target)High. Excellent hydrophobic fill; Halogen bonding capability.Moderate lipophilicity; chemically stable.[1]
-CN (Febuxostat)Very High.[1] Strong dipole interactions.[1]Metabolically stable; high polarity.[1]
-HLow. Loss of pocket filling interactions.Poor selectivity.
C-4 (Phenyl) -CH

(Target)
Moderate-High. Good steric fit; metabolically robust.Improved solubility vs. larger ethers.[1]
-OiBu (Febuxostat)Very High.[1] Optimal hydrophobic collapse.[1]Susceptible to O-dealkylation (metabolism).[1]
Thiazole C-4 -CH

Essential. Orients the ring for

-stacking.
Neutral.
Thiazole C-5 -COOHCritical.[5][6] Ionic interaction with Arg880.[1]Increases solubility; essential for potency.[1]
Visualization: SAR Logic

SAR_Logic Figure 3: SAR Map of the 2-(3-Bromo-4-methylphenyl)thiazole Scaffold Core Phenyl-Thiazole Core Sub3 3-Position (Br) Halogen Bond Donor Hydrophobic Fill Core->Sub3 Sub4 4-Position (Me) Steric Probe Metabolic Stability Core->Sub4 Thiazole Thiazole Ring Bioisostere for Purine π-π Stacking Core->Thiazole

Figure 3: SAR decomposition highlighting the functional role of each moiety.

Detailed Experimental Protocols

Protocol 5.1: Synthesis of 2-(3-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid ethyl ester

A validated procedure for generating the core scaffold.

  • Reagents: 3-Bromo-4-methylbenzothioamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (absolute).[1]

  • Procedure:

    • Dissolve 3-Bromo-4-methylbenzothioamide (e.g., 5 mmol) in Ethanol (20 mL).[1]

    • Add Ethyl 2-chloroacetoacetate (5.5 mmol) dropwise.[1]

    • Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Cool to room temperature.[1][7] The precipitate (hydrochloride salt) may form.[1]

    • Neutralize with 10% NaHCO

      
       solution.[1]
      
    • Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Expected Yield: 75-85%.

Protocol 5.2: In Vitro Xanthine Oxidase Inhibition Assay

Standard spectrophotometric assay to validate biological activity.

  • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.[1]

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.[1]

  • Substrate: Xanthine (50

    
    M final concentration).
    
  • Procedure:

    • Prepare test compound stock in DMSO.[1]

    • Incubate enzyme (100

      
      L) with test compound (10 
      
      
      
      L) in buffer (880
      
      
      L) for 10 minutes at 25°C.
    • Initiate reaction by adding Xanthine substrate (10

      
      L).[1]
      
    • Measurement: Monitor the increase in absorbance at 295 nm (formation of uric acid) for 10 minutes.

  • Analysis: Calculate % Inhibition =

    
    .[1] Determine IC
    
    
    
    using non-linear regression.

References

  • Synthesis of Thiazole Derivatives

    • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity.[1][8]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link]

  • Febuxostat and Analog Structure

    • Title: Febuxostat | C16H16N2O3S | CID 134018.[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

  • Specific Bromo-Methyl Scaffold Data

    • Title: 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

  • Thiazole Synthesis Methodology (Hantzsch)

    • Title: A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate.[7]

    • Source: CLOCKSS / Beilstein J. Org.[1] Chem.

    • URL:[Link] (Referenced via Snippet 1.3)[1]

  • Xanthine Oxidase Inhibitor Design

    • Title: Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights.[1]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link][1]

Sources

Methodological & Application

Application Note: Synthesis of 2-(3-Bromo-4-methylphenyl)thiazole via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3-Bromo-4-methylphenyl)thiazole , a valuable pharmacophore in medicinal chemistry (e.g., xanthine oxidase inhibitors). The method utilizes a two-step sequence: (1) the thionation of 3-bromo-4-methylbenzonitrile to its corresponding thioamide using a magnesium-catalyzed hydrosulfide method, followed by (2) a Hantzsch condensation with chloroacetaldehyde. This guide emphasizes process safety, impurity profiling, and mechanistic insights to ensure high reproducibility.

Introduction & Retrosynthetic Analysis

The 2-arylthiazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for pyridine or carboxylic acid derivatives. The Hantzsch Thiazole Synthesis remains the gold standard for constructing this ring system due to its high regioselectivity.

Retrosynthetic Strategy

To access the target 2-(3-Bromo-4-methylphenyl)thiazole (3) , we disconnect the thiazole ring at the C-S and C-N bonds. This reveals two key precursors:

  • Component A (Thioamide): 3-Bromo-4-methylthiobenzamide (2).

  • Component B (

    
    -Haloaldehyde):  Chloroacetaldehyde (or its equivalents).
    

The synthesis begins with the commercially available 3-bromo-4-methylbenzonitrile (1) .

Reaction Workflow Diagram

SynthesisWorkflow Nitrile 3-Bromo-4-methylbenzonitrile (Starting Material) Thioamide 3-Bromo-4-methylthiobenzamide (Intermediate) Nitrile->Thioamide Thionation Thiazole 2-(3-Bromo-4-methylphenyl)thiazole (Target) Thioamide->Thiazole Hantzsch Condensation Reagent1 NaSH, MgCl2 DMF, 25°C Reagent1->Nitrile Reagent2 Chloroacetaldehyde (50%) EtOH, Reflux Reagent2->Thioamide

Figure 1: Two-step synthetic pathway from nitrile precursor to final thiazole scaffold.[1][2][3][4]

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylthiobenzamide

Rationale: Traditional methods using Lawesson’s reagent or


 often result in difficult-to-remove phosphorus byproducts. We utilize a Magnesium-catalyzed Sodium Hydrosulfide (NaSH)  method, which is greener, odorless (relative to 

gas), and highly efficient for electron-deficient to neutral nitriles.
Materials
  • 3-Bromo-4-methylbenzonitrile (CAS: 42872-74-2): 10.0 mmol (1.96 g)

  • Sodium hydrosulfide hydrate (NaSH·xH2O): 20.0 mmol

  • Magnesium chloride hexahydrate (

    
    ): 10.0 mmol
    
  • Dimethylformamide (DMF): 20 mL (Grade: Anhydrous)

  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.[2]

Procedure
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methylbenzonitrile (1.96 g) in DMF (20 mL).

  • Catalyst Addition: Add

    
     (2.03 g, 1.0 equiv). Stir for 10 minutes until the solution is homogeneous. Note: 
    
    
    
    coordinates with the nitrile nitrogen, increasing electrophilicity.
  • Thionation: Add NaSH hydrate (1.12 g, ~2.0 equiv) in one portion. The mixture typically turns green/dark yellow.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot (thioamide).
  • Quench: Pour the reaction mixture into 100 mL of ice-water. Acidify carefully with 1M HCl to pH ~3. Caution: Mild

    
     evolution may occur; perform in a fume hood.
    
  • Isolation: The thioamide usually precipitates as a yellow solid. Filter, wash with copious water, and dry under vacuum.

    • Alternative: If oil forms, extract with EtOAc (3 x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.[5]

Step 2: Hantzsch Condensation to 2-(3-Bromo-4-methylphenyl)thiazole

Rationale: The reaction involves the nucleophilic attack of the thioamide sulfur on the


-carbon of chloroacetaldehyde, followed by cyclization and dehydration.
Materials
  • 3-Bromo-4-methylthiobenzamide (from Step 1): 5.0 mmol (1.15 g)

  • Chloroacetaldehyde (50% wt. solution in water): 7.5 mmol (~1.18 g / 1.0 mL)

    • Note: Chloroacetaldehyde is a potent lachrymator and toxic. Handle with extreme care.

  • Ethanol (EtOH): 15 mL

  • Base: Solid

    
     or 
    
    
    
    (for neutralization).
Procedure
  • Setup: In a 50 mL round-bottom flask, dissolve the thioamide (1.15 g) in Ethanol (15 mL).

  • Addition: Add Chloroacetaldehyde (50% aq. solution, 1.0 mL) dropwise at room temperature.

  • Cyclization: Equip with a reflux condenser and heat the mixture to reflux (80°C) for 2–4 hours.

    • Observation: The yellow color of the thioamide will fade as the thiazole forms.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent to ~50% volume under reduced pressure.

  • Neutralization: Dilute with water (20 mL) and carefully basify with solid

    
     until pH ~8. The free thiazole base will precipitate.[6][7]
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 4:1).

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a hydroxythiazoline intermediate which undergoes acid-catalyzed dehydration.

Mechanism Start Thioamide + Chloroacetaldehyde Step1 S-Alkylation (Nu attack on C-Cl) Start->Step1 Inter1 S-alkylated Thioimidate Step1->Inter1 Step2 N-Cyclization (Attack on Carbonyl) Inter1->Step2 Inter2 4-Hydroxythiazoline (Unstable Intermediate) Step2->Inter2 Step3 Dehydration (-H2O) & Aromatization Inter2->Step3 Acid Catalysis (HCl) Product 2-Arylthiazole Step3->Product

Figure 2: Mechanistic cascade of the Hantzsch synthesis. The dehydration step is driven by the gain of aromaticity.

Characterization & Validation

The following data confirms the structure of 2-(3-Bromo-4-methylphenyl)thiazole .

NMR Spectroscopy (Predicted)
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment
1H 8.15d (

Hz)
1HAr-H2 (Ortho to Br/Thiazole)
1H 7.88d (

Hz)
1HThiazole C4-H
1H 7.75dd (

Hz)
1HAr-H6
1H 7.35d (

Hz)
1HThiazole C5-H
1H 7.32d (

Hz)
1HAr-H5
1H 2.42s3HAr-CH3

Note: Thiazole C4/C5 protons appear as characteristic doublets with small coupling constants (~3-4 Hz). The C4-H is typically more deshielded (downfield) than C5-H.

Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.15 g/mol

  • MS (ESI+): Expect

    
     peaks at 254  and 256  (1:1 ratio due to 
    
    
    
    isotope pattern).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete thionationEnsure DMF is anhydrous. Increase

to 1.2 equiv. Heat to 60°C if reaction is sluggish (though RT is usually sufficient).
Sticky/Oily Product (Step 1) Sulfur impuritiesWash the crude thioamide solid with cold diethyl ether or hexane. Elemental sulfur is soluble in

(toxic) or hot toluene.
Low Yield (Step 2) Polymerization of aldehydeUse fresh Chloroacetaldehyde. If the solution is old, it may polymerize. Alternatively, use 2-bromo-1,1-diethoxyethane (requires catalytic HBr/HCl to hydrolyze acetal in situ).
Incomplete Cyclization pH too high initiallyThe reaction produces HCl, which catalyzes dehydration. Do not add base until after the reaction is complete.
Safety Warning Lachrymator Chloroacetaldehyde is extremely irritating to eyes/lungs. Dispense in a fume hood. Quench glassware with dilute bleach/NaOH before removing from hood.

References

  • Hantzsch Thiazole Synthesis - General Mechanism

    • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • [Link]

  • Thioamide Synthesis via NaSH/MgCl2

    • Manjula, K., et al. (2009). "Magnesium chloride catalyzed synthesis of thioamides from nitriles.
    • Alternative (Willgerodt-Kindler):[Link]

  • Compound Data (Starting Material)

    • PubChem. "3-Bromo-4-methylbenzonitrile."[8]

    • [Link]

  • 2-Aminothiazole Protocols (Analogous Conditions)

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-(3-Bromo-4-methylphenyl)thiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Steric & Electronic Hurdles in 2-(3-Bromo-4-methylphenyl)thiazole Functionalization

Executive Summary: The "Dual-Constraint" Challenge

You are encountering difficulties reacting 2-(3-Bromo-4-methylphenyl)thiazole . This substrate presents a classic "Dual-Constraint" scenario in organometallic catalysis, leading to low conversion or catalyst deactivation.

  • Steric Hindrance (The "Ortho-Effect"): The methyl group at the C4 position is ortho to the reactive C3-Bromine bond. This creates significant steric bulk, hindering the approach of the palladium catalyst during the oxidative addition step and slowing down reductive elimination .[1]

  • Catalyst Poisoning (The "Heterocycle Effect"): The thiazole nitrogen (N3) is a competent ligand. It can coordinate to the electrophilic Palladium(II) center, forming a stable, non-reactive "resting state" complex (Pd-N adduct), effectively removing the catalyst from the active cycle.

This guide provides targeted protocols to bypass these specific failure modes.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

User Query: "My standard Pd(PPh3)4 / Na2CO3 conditions yield <10% product. The starting material remains unconsumed. How do I drive this to completion?"

Technical Diagnosis

The standard triphenylphosphine (PPh3) ligand is insufficiently electron-rich to promote oxidative addition into the hindered C-Br bond and lacks the steric bulk to prevent the formation of inactive bis-palladium complexes or thiazole-coordinated species.

The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to Buchwald-type ligands or NHC (N-Heterocyclic Carbene) complexes. These ligands are bulky (high % Buried Volume,


) and electron-rich.[2]
  • Mechanism: The bulk forces the formation of a highly active monoligated Pd(0) species [L-Pd(0)], which is crucial for hindered substrates. The electron richness accelerates oxidative addition.[3]

Recommended Protocol: High-Efficiency Suzuki Coupling
ComponentRecommendationFunction
Pre-Catalyst Pd(OAc)₂ (2–5 mol%)Source of Pd(II).[4]
Ligand SPhos or XPhos (4–10 mol%)SPhos is ideal for ortho-substituted aryl halides. XPhos offers higher stability if the reaction is sluggish.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior to carbonates for hindered couplings; facilitates transmetallation.
Solvent Toluene/Water (10:1) or 1,4-Dioxane Biphasic systems often assist in solubilizing inorganic bases.
Temp 100–110 °C High temperature is required to overcome the activation energy of the hindered oxidative addition.

Step-by-Step Procedure:

  • Charge a reaction vial with 2-(3-Bromo-4-methylphenyl)thiazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen kills the active monomeric Pd species.

  • Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration).

  • Seal and heat to 100 °C for 12–16 hours.

  • QC Check: If conversion stalls at 50%, add a second portion of catalyst/ligand (2.5 mol%) and continue heating.

Module 2: C-N Bond Formation (Buchwald-Hartwig)

User Query: "I am trying to aminate the bromine position, but I see mostly dehalogenated byproduct (hydrodehalogenation) or no reaction."

Technical Diagnosis

Hydrodehalogenation suggests that


-hydride elimination  is faster than the reductive elimination of the amine. This is common when the amine approach is blocked by the ortho-methyl group. The thiazole nitrogen may also be competitively binding to the Pd, preventing amine coordination.
The Solution: Pd-PEPPSI or BrettPhos
  • Option A (Pre-formed Catalyst): Pd-PEPPSI-IPr. This "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex is extremely robust. The bulky NHC ligand (IPr) creates a protective "umbrella" that allows the amine to enter while blocking the thiazole nitrogen.

  • Option B (Ligand): BrettPhos. Specifically designed for primary amines and hindered substrates.

Recommended Protocol: Sterically Demanding Amination
ParameterCondition
Catalyst Pd-PEPPSI-IPr (2 mol%)
Base NaOtBu (Sodium tert-butoxide) (1.2 equiv)
Solvent DME (Dimethoxyethane) or Toluene
Temp 80 °C

Troubleshooting Logic:

  • If using a primary amine: Use BrettPhos + Pd₂(dba)₃.

  • If using a secondary amine: Use RuPhos + Pd(OAc)₂.

  • If the thiazole ring opens: Switch base to Cs₂CO₃ (weaker base) and use tBuBrettPhos . Strong alkoxide bases (NaOtBu) can sometimes attack the thiazole C2 position if the ring is electron-deficient.

Module 3: Lithium-Halogen Exchange (Functionalization)

User Query: "I tried n-BuLi to generate the lithiated species, but I got a complex mixture. Is the thiazole interfering?"

Technical Diagnosis

Yes. n-Butyllithium (n-BuLi) is a strong nucleophile and a strong base.

  • Nucleophilic Attack: n-BuLi can attack the C2 position of the thiazole ring (if not substituted, but here it is substituted) or the sulfur center.

  • Competitive Deprotonation: The C5 proton of the thiazole ring is acidic. n-BuLi will competitively deprotonate C5 (Lithiation at C5) rather than perform the Lithium-Halogen exchange at the Phenyl-Br bond.

The Solution: Turbo-Grignard (iPrMgCl·LiCl)

Use Isopropylmagnesium chloride - Lithium chloride complex . This reagent performs fast Halogen-Metal exchange (driven by the formation of the stable aryl-Grignard) but is less basic and less nucleophilic than n-BuLi. It tolerates the thiazole ring and the ester/nitrile groups (at low temps).

Protocol:

  • Dissolve substrate in anhydrous THF. Cool to -20 °C (not -78 °C; the exchange is slow at -78 °C due to the ortho-methyl steric hindrance).

  • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir at -20 °C for 1–2 hours. Monitor by quenching an aliquot with D₂O (Look for Deuterium incorporation at the Br site via NMR/MS).

  • Once exchange is complete, add your electrophile (Aldehyde, DMF, etc.).

Visualizing the Pathway & Interference

The following diagram illustrates the competing pathways and the strategic intervention points described above.

G Substrate 2-(3-Bromo-4-methylphenyl)thiazole Standard_Pd Standard Pd(PPh3)4 Substrate->Standard_Pd Attempt 1 Bulky_Pd Bulky Pd (SPhos/PEPPSI) Substrate->Bulky_Pd Recommended nBuLi n-BuLi Reagent Substrate->nBuLi Attempt 2 Turbo Turbo-Grignard (iPrMgCl·LiCl) Substrate->Turbo Recommended Poisoned Catalyst Poisoning (Pd-N Coordination) Standard_Pd->Poisoned Thiazole N binds Pd Steric_Fail Oxidative Addition Failure (Ortho-Me Blockage) Standard_Pd->Steric_Fail PPh3 too small Active_Cat Active Monoligated Species L-Pd(0) Bulky_Pd->Active_Cat Ligand Bulk prevents N-binding C5_Lith Side Reaction: Thiazole C5 Deprotonation nBuLi->C5_Lith High Basicity Br_Exchange Selective Br-Mg Exchange Turbo->Br_Exchange Chemoselective Product Target Functionalized Product Active_Cat->Product Coupling Success Br_Exchange->Product Electrophile Trap

Caption: Decision pathways for Catalysis and Metalation. Red paths indicate failure modes (Poisoning/Side-reactions); Green paths indicate successful strategies using steric bulk and chemoselective reagents.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5] Journal of the American Chemical Society, 130(24), 7538–7539.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755.

  • Altenhoff, G., et al. (2003).[6] Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(31), 3690–3693.

  • Knochel, P., et al. (2004). Functionalization of Thiazoles via Magnesium and Zinc Intermediates. Angewandte Chemie International Edition, 43(25), 3333–3336.

Sources

Technical Support: Optimization of 2-(3-Bromo-4-methylphenyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Defining the Problem

Before optimizing, we must verify the structural intent. The nomenclature 2-(3-Bromo-4-methylphenyl)thiazole implies the thiazole ring is attached at its C2 position to the aromatic ring.

However, a common source of "low yield" is the application of Hantzsch synthesis conditions (using acetophenone precursors) which actually yield the 4-aryl isomer .

Structural Decision Tree

Use the following logic flow to confirm you are using the correct synthetic strategy for your target isomer.

SynthesisStrategy Start Target Structure Check Isomer2 Target: 2-Aryl Isomer (Thiazole C2 attached to Phenyl) Start->Isomer2 Correct Name Isomer4 Target: 4-Aryl Isomer (Thiazole C4 attached to Phenyl) Start->Isomer4 Common Confusion Route2 rec: Thioamide Condensation (Ar-CSNH2 + Haloacetaldehyde) Isomer2->Route2 Route4 rec: Modified Hantzsch (Ar-COCH2Br + Thioformamide*) Isomer4->Route4 Warning *Thioformamide is unstable. Usually requires 2-amino synthesis followed by deamination. Route4->Warning

Figure 1: Decision tree for selecting the correct synthetic pathway based on regioisomer requirements.

Primary Route: The Modified Hantzsch (Thioamide Pathway)

Recommendation: This is the industry-standard route for 2-arylthiazoles . It avoids the chemoselectivity issues of Palladium-catalyzed cross-coupling (where the Ar-Br bond is liable to react).

The Chemistry

Instead of the classic Hantzsch (Haloketone + Thiourea), we use the Thioamide +


-Haloacetaldehyde  condensation.
  • Precursor: 3-Bromo-4-methylthiobenzamide.

  • Reagent: Bromoacetaldehyde diethyl acetal (stable equivalent of bromoacetaldehyde).

Troubleshooting Low Yields
SymptomProbable CauseCorrective Action
Yield < 30% Incomplete hydrolysis of the acetal.Ensure acidic conditions (HCl or AcOH) are sufficient to deprotect the aldehyde in situ.
Sticky/Tarry Product Polymerization of free bromoacetaldehyde.Do not pre-hydrolyze the acetal. Add the acetal directly to the acidic reaction mixture.
Starting Material Remains Thioamide stability.Thioamides can hydrolyze back to nitriles/amides if heated too long in water. Use anhydrous EtOH/HCl.
Optimized Protocol (Self-Validating)
  • Thioamide Synthesis: Convert 3-bromo-4-methylbenzonitrile to the thioamide using

    
     in DMF at 60°C or Lawesson’s Reagent. Checkpoint: Verify conversion by LCMS (Appearance of M+34 peak).
    
  • Cyclization:

    • Dissolve Thioamide (1.0 equiv) in Ethanol (0.5 M).

    • Add Bromoacetaldehyde diethyl acetal (1.1 equiv).

    • Add conc. HCl (catalytic, 0.1 equiv) or use 48% HBr.

    • Reflux for 4–6 hours.

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with EtOAc.[1]
    
    • Note: The product is a weak base; ensure the aqueous layer pH ~8-9 to precipitate the free base.

Secondary Route: Suzuki-Miyaura Coupling

Context: Use this only if you already have the boronic acid and cannot source the thioamide precursor. Risk: The target molecule contains an Ar-Br bond.[2][3] The product can compete with the starting material for the Pd catalyst, leading to oligomerization.

Mechanism & Failure Points

The reaction requires coupling 2-bromothiazole with 3-bromo-4-methylphenylboronic acid .

  • Selectivity Issue: Oxidative addition of Pd(0) can occur at the Thiazole-Br (desired) or the Phenyl-Br (undesired).

  • Reactivity: Generally, 2-bromothiazoles are more reactive than electron-rich aryl bromides (like your toluene derivative), favoring the correct product. However, high temperatures erode this selectivity.

SuzukiSelectivity Reactants 2-Bromothiazole + Ar-B(OH)2 Pd Pd(0) Catalyst Reactants->Pd PathA Path A (Desired): Oxidative Addn to Thiazole-Br Pd->PathA Fast (e- poor C-Br) PathB Path B (Undesired): Oxidative Addn to Ar-Br Pd->PathB Slow (e- rich C-Br) Product Target Molecule (Contains Ar-Br) PathA->Product Transmetalation & Red. Elim. Product->Pd Re-insertion (Oligomerization)

Figure 2: Chemoselectivity challenges in Suzuki coupling with poly-halogenated substrates.

Protocol Adjustments for Selectivity
  • Catalyst: Use Pd(dppf)Cl2 or Pd(PPh3)4 . Avoid highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) as they may force coupling at the hindered Ar-Br site.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1 equiv) relative to the bromothiazole.

  • Temperature: Do not reflux. Run at 60–70°C. Monitor by HPLC every 30 mins.

  • Quench: Stop the reaction immediately upon consumption of 2-bromothiazole to prevent the product from reacting further.

Purification & Isolation Guide

Common user complaint: "I lost my product on the silica column."

Cause: Thiazoles possess a basic nitrogen (lone pair on


 nitrogen). They interact strongly with the acidic silanols on silica gel, causing streaking and irreversible adsorption.

Corrective Protocol:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Mobile Phase: Include 1% TEA or 1%

    
     in your eluent (e.g., Hexane/EtOAc + 1% TEA).
    
  • Alternative: Use Neutral Alumina instead of Silica Gel.

References & Grounding

  • Hantzsch Thiazole Synthesis (General Mechanism):

    • Organic Syntheses, Coll.[4] Vol. 3, p. 725 (1955). Standard protocols for thioamide condensation. Link

  • Synthesis of Bromoacetaldehyde Diethyl Acetal:

    • Bedoukian, P. Z. J. Am. Chem. Soc.1944 , 66, 1325. Essential reagent preparation if commercial stock is degraded. Link

  • Chemoselectivity in Suzuki Couplings:

    • Miyaura, N.; Suzuki, A. Chem. Rev.[5]1995 , 95, 2457. Discusses reactivity order of halogens (Heteroaryl-Cl/Br > Aryl-Br). Link

  • Thiazole Purification Techniques:

    • Common Lab Practice: Neutralization of silica for basic heterocycles is critical to prevent yield loss.

Disclaimer: All experimental protocols should be conducted in a fume hood with appropriate PPE. Thiazoles and their precursors can be potent skin irritants.

Sources

Technical Support Center: Solving Solubility Issues of 2-(3-Bromo-4-methylphenyl)thiazole in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Bromo-4-methylphenyl)thiazole and similar hydrophobic small molecules in biological assays. Our goal is to provide a scientifically grounded, experience-driven framework for diagnosing and solving these critical experimental hurdles to ensure data integrity and reproducibility.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered when transitioning hydrophobic compounds from a concentrated organic stock into an aqueous bioassay environment.

Q1: My compound, 2-(3-Bromo-4-methylphenyl)thiazole, precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture media. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out," is the most common solubility issue. It occurs because the compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of your assay buffer. When the DMSO concentration is rapidly diluted below a critical level, the compound can no longer stay in solution and precipitates.

Causality: The high concentration of the organic solvent (DMSO) is required to maintain the hydrophobic compound in a dissolved state. Diluting this into a primarily water-based solution drastically changes the solvent polarity, forcing the hydrophobic compound molecules to aggregate and form a solid precipitate.[1] This leads to an unknown and significantly lower effective concentration in your assay, rendering the results unreliable.[2]

Troubleshooting Workflow: Follow this systematic approach to diagnose and solve the precipitation issue.

G start Precipitation Observed Upon Dilution check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso dmso_ok Is it <0.5% and ideally <0.1%? check_dmso->dmso_ok Check high_dmso Action: Increase stock concentration to reduce the volume added. Re-test. dmso_ok->high_dmso No (>0.5%) low_dmso Step 2: Implement Co-Solvent Strategy dmso_ok->low_dmso Yes (<0.5%) cosolvent Action: Prepare stock in DMSO with 10-30% Ethanol, PEG-400, or NMP. This can act as a 'hydrotropic bridge'. Re-test. low_dmso->cosolvent Precipitation Persists still_precip Step 3: Optimize Dilution Protocol cosolvent->still_precip Precipitation Persists dilution_protocol Action: Use serial dilutions. Perform dilutions quickly with vigorous mixing (e.g., vortexing) to avoid localized high concentrations. In-well sonication can also help. still_precip->dilution_protocol Precipitation Persists final_step Step 4: Explore Advanced Formulations dilution_protocol->final_step Precipitation Persists advanced Proceed to Advanced Strategies: pH Modification, Cyclodextrins, or Lipid-Based Formulations. final_step->advanced Proceed

Caption: Decision tree for troubleshooting compound precipitation.

Q2: I am observing inconsistent activity or a gradual loss of potency in my assay, even when using the same stock solution. Could this be a solubility problem?

A2: Yes, inconsistent results are frequently linked to subtle solubility and stability issues. Even if you don't see visible precipitation, the compound may be slowly falling out of solution over the course of the experiment or degrading in the stock solution.

Possible Causes & Solutions:

  • Slow Precipitation: The compound might form micro-precipitates in the assay plate over time, reducing the effective concentration available to interact with the biological target.

    • Solution: Visually inspect your assay plates under a microscope at the end of the incubation period for any signs of crystalline structures or amorphous precipitate.[3]

  • Compound Instability in DMSO: While a powerful solvent, DMSO is not inert. Some compounds can be unstable in DMSO, especially with repeated freeze-thaw cycles which can introduce water from atmospheric condensation.[2] This can promote degradation or crystallization.

    • Solution: Always prepare fresh dilutions from a concentrated stock for each experiment. If storing intermediate plates, ensure they are sealed tightly. For long-term storage, aliquot your primary stock into single-use vials to minimize freeze-thaw cycles.[4]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the actual concentration in your assay.

    • Solution: Consider using low-adhesion plastics for your assay plates and pipette tips. Including a non-ionic surfactant like Tween-20 (at a low, non-disruptive concentration like 0.01%) in your assay buffer can sometimes mitigate this effect, but must be validated with a vehicle control.

Q3: The maximum concentration of DMSO my cells can tolerate is not enough to keep 2-(3-Bromo-4-methylphenyl)thiazole in solution. What are my options?

A3: This is a common limitation, as many cell lines show toxicity with DMSO concentrations above 0.5% or even 0.1%. [5][6] When you cannot increase the primary solvent, you must turn to more advanced formulation strategies that enhance the apparent aqueous solubility of the compound. The two most accessible and effective methods for in vitro assays are cyclodextrins and co-solvent systems.

  • Next Steps:

    • Co-Solvent Systems: Employing a mixture of solvents can often improve solubility beyond what a single solvent can achieve.[7][8]

    • Cyclodextrins: These are highly effective solubilizing agents that encapsulate the hydrophobic drug molecule.[9][10][11]

    • Lipid-Based Formulations: For extremely challenging compounds, lipid-based systems can be used, though they are more complex to prepare and validate.[12][13]

Section 2: FAQs & Advanced Strategies

This section provides detailed protocols and explanations for advanced solubilization techniques.

Q4: What is the scientifically-backed best practice for preparing and storing a stock solution of a hydrophobic compound like this?

A4: Proper stock solution management is fundamental to reproducible results.

Protocol: Preparation of a 10 mM Stock Solution in 100% DMSO

  • Preparation: Accurately weigh the compound using a calibrated analytical balance.

  • Solvent Addition: Add the required volume of 100% anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a bright light to ensure it is completely clear and free of any particulate matter.

  • Storage:

    • Aliquot the stock solution into single-use, low-retention tubes (e.g., 10-20 µL per tube). This is critical for minimizing freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • When thawing an aliquot for use, allow it to come to room temperature completely and vortex briefly before opening to ensure homogeneity.[4]

Q5: How do I determine the maximum tolerable DMSO concentration for my specific cell line?

A5: You must empirically determine this for your specific assay system, as sensitivity to DMSO varies widely.

Protocol: DMSO Tolerance Assay

  • Cell Plating: Plate your cells at the same density and conditions as your planned experiment.

  • DMSO Titration: Prepare a 2x concentration series of DMSO in your cell culture medium. For example, create media with 4%, 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% DMSO.

  • Treatment: Remove the existing media from your cells and add an equal volume of the 2x DMSO media, resulting in final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (vehicle control).

  • Incubation: Incubate for the same duration as your planned bioassay.

  • Viability Assessment: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).

  • Analysis: Plot viability against DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >90% viability) is your maximum tolerable limit.

Typical DMSO Tolerance in Cell-Based Assays
Concentration General Effect [5][6][14]
< 0.1% Generally considered safe for most cell lines.
0.1% - 0.5% Tolerated by many robust cell lines, but may induce differentiation or stress in sensitive ones.
0.5% - 1.0% Often causes stress and may inhibit proliferation. A critical concentration to be cautious of.[5]
> 1.0% Frequently cytotoxic and can directly impact membrane integrity and enzyme function.[14]
Q6: How can I use pH to improve the solubility of 2-(3-Bromo-4-methylphenyl)thiazole?

A6: The solubility of compounds with ionizable groups can be highly dependent on pH.[15][16] The thiazole ring is weakly basic (pKa of the conjugate acid is ~2.5), meaning it can be protonated under acidic conditions.[17]

Mechanism: By lowering the pH of the buffer, you increase the concentration of the protonated (charged) form of the thiazole. Charged species are generally more water-soluble than their neutral counterparts.

Experimental Approach:

  • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 6.8, 6.0, 5.5).

  • Attempt to dissolve the compound in each buffer to determine if solubility improves at a lower pH.

  • Crucial Caveat: You must verify that altering the pH does not negatively impact your biological target's activity or the health of your cells. A pH shift can alter protein conformation and cell viability. Always run a pH-matched vehicle control.

Q7: What are cyclodextrins and how do I use them to improve solubility?

A7: Cyclodextrins are cyclic oligosaccharides that act as molecular hosts to "hide" hydrophobic guest molecules from water. [] They have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug partitions into this cavity, forming a water-soluble "inclusion complex."[9][19] This is one of the most effective strategies for solubilizing compounds for in vitro assays.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Protocol: Screening for Improved Solubility with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer.

  • Add Compound: Add your solid compound directly to the HP-β-CD solution, or add a small volume of a highly concentrated DMSO stock (to keep final DMSO <0.1%).

  • Complexation: Mix vigorously (vortex) and allow the solution to equilibrate at room temperature for at least 1-2 hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Control: Remember to test the HP-β-CD solution without the compound in your assay as a vehicle control to ensure it has no biological activity on its own.

G cluster_0 Aqueous Environment cluster_1 With Cyclodextrin cluster_2 Inclusion Complex compound Hydrophobic Compound water Water Molecules compound->water Poor Interaction (Precipitation) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water2 Water Molecules cd->water2 Favorable Interaction (Solubilization) compound_in_cd Hydrophobic Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available at: [Link].

  • Malaekeh-Nikouei, B., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). Available at: [Link].

  • Porter, C. J., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management. Available at: [Link].

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link].

  • Verma, S., & Rathore, D. S. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link].

  • Malaekeh-Nikouei, B., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link].

  • Porter, C. J., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Europe PMC. Available at: [Link].

  • Roquette Pharma Solutions. (2024). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available at: [Link].

  • Porter, C. J., et al. (2007). Full article: Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. Available at: [Link].

  • Ristroph, K. D., & Prud'homme, R. K. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. Available at: [Link].

  • Hansen, M. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology. Available at: [Link].

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link].

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link].

  • Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link].

  • Nikon Instruments. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments. Available at: [Link].

  • Quora. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link].

  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link].

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link].

  • BioAssay Systems. Troubleshooting. BioAssay Systems. Available at: [Link].

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link].

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].

  • Spleis, T., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ResearchGate. Available at: [Link].

  • Spleis, T., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. Available at: [Link].

  • Llinas, A., et al. (2007). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link].

  • Spleis, T., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane. Semantic Scholar. Available at: [Link].

  • Zhang, Y., et al. (2020). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology. Available at: [Link].

  • PubChem. 2-Bromo-4-phenyl-1,3-thiazole. PubChem. Available at: [Link].

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link].

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link].

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link].

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link].

  • Deshmukh, A. S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link].

  • Wikipedia. Thiazole. Wikipedia. Available at: [Link].

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available at: [Link].

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link].

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link].

  • Al-Ostath, R. A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link].

  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. Available at: [Link].

  • Molbase. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Molbase. Available at: [Link].

Sources

Technical Support Center: Improving Selectivity in Bromination of 4-Methylphenylthiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the selective bromination of 4-methylphenylthiazole and its precursors. As experienced chemists know, achieving high regioselectivity in the bromination of substituted thiazoles can be a significant challenge, often leading to mixtures of isomers and subsequent purification difficulties. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the bromination of 4-methylphenylthiazole precursors. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of 2-Bromo and 5-Bromo Isomers

You're attempting to synthesize a specific bromo-4-(p-tolyl)thiazole, but your reaction yields a mixture of the 2-bromo and 5-bromo isomers, making purification a nightmare. What's going wrong and how can you favor the formation of one isomer over the other?

Underlying Chemistry:

The regioselectivity of electrophilic aromatic substitution on the thiazole ring is a nuanced interplay of electronic and steric effects. The thiazole nucleus is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the electron-donating sulfur atom can stabilize the transition state of the substitution. Generally, the reactivity order of the thiazole ring positions is C5 > C4 > C2.[1] The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. The C2 position is the most electron-deficient.

However, the reaction conditions and the nature of the brominating agent can significantly influence this outcome. Under certain conditions, particularly with less reactive brominating agents, substitution at the C2 position can be observed.

Troubleshooting Protocol: Enhancing Selectivity for the 5-Bromo Isomer

To favor bromination at the C5 position, a milder brominating agent and carefully controlled reaction conditions are recommended. N-Bromosuccinimide (NBS) is often the reagent of choice for selective bromination of electron-rich heterocycles.[2][3]

Experimental Protocol:

  • Reagent Preparation: Ensure your N-Bromosuccinimide (NBS) is freshly recrystallized to remove any residual bromine or hydrobromic acid, which can lead to side reactions.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve your 4-(p-tolyl)thiazole precursor in a suitable solvent. Anhydrous carbon tetrachloride (CCl4) or chloroform are common choices.[2][4]

  • Initiation (for benzylic bromination, if applicable): If targeting the methyl group on the phenyl ring, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide should be added.[5] For ring bromination, this is not necessary.

  • NBS Addition: Add NBS (1.0 - 1.1 equivalents) portion-wise to the solution at room temperature. Adding it all at once can lead to an exothermic reaction and decreased selectivity.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reagent/ConditionRationale for 5-Bromo Selectivity
N-Bromosuccinimide (NBS) A milder source of electrophilic bromine compared to Br2, which can reduce over-bromination and improve selectivity for the more reactive C5 position.[4][6]
Anhydrous Solvent (e.g., CCl4, CHCl3) Prevents hydrolysis of NBS and potential side reactions.[2]
Room Temperature Lower temperatures generally favor the kinetically controlled product, which is often the more substituted and electronically favored C5-bromo isomer.
Portion-wise Addition of NBS Maintains a low concentration of the brominating agent, minimizing side reactions and improving selectivity.

Troubleshooting Protocol: Directing Bromination to the 2-Bromo Position

Achieving selective bromination at the C2 position is more challenging due to its lower electron density. However, it can be accomplished through a multi-step sequence involving lithiation followed by quenching with a bromine source.

Experimental Protocol:

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 4-(p-tolyl)thiazole precursor in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents), to the cooled solution. The proton at the C2 position is the most acidic and will be selectively deprotonated.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Bromination: Quench the resulting lithiated species by the slow addition of a solution of elemental bromine (Br2) or another bromine source like 1,2-dibromoethane in anhydrous THF at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diagram: Regioselective Bromination Pathways

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Lithiation-Bromination Start 4-(p-tolyl)thiazole NBS_Conditions NBS, CCl4, rt Start->NBS_Conditions Favored Pathway Product_5_Bromo 5-Bromo-4-(p-tolyl)thiazole (Major Product) NBS_Conditions->Product_5_Bromo Start2 4-(p-tolyl)thiazole Lithiation 1. n-BuLi, THF, -78°C 2. Br2 Start2->Lithiation Alternative Pathway Product_2_Bromo 2-Bromo-4-(p-tolyl)thiazole (Major Product) Lithiation->Product_2_Bromo

Caption: Pathways for selective bromination of 4-(p-tolyl)thiazole.

Issue 2: Over-bromination - Formation of Di- and Tri-brominated Products

You're trying to synthesize a mono-brominated product, but you're observing significant amounts of di- and even tri-brominated species. How can you prevent this?

Underlying Chemistry:

The initial bromination of the thiazole ring is an activating step. The bromo-substituted thiazole can be more reactive towards further electrophilic substitution than the starting material, leading to over-bromination. This is particularly problematic when using highly reactive brominating agents like elemental bromine (Br2) or when the reaction is allowed to proceed for too long.

Troubleshooting Protocol: Minimizing Over-bromination

The key to preventing over-bromination is to control the reactivity of the brominating agent and the stoichiometry of the reaction.

Experimental Protocol:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (preferably NBS) to ensure complete consumption of the starting material without having a large excess that could lead to further bromination.

  • Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve control.

  • Careful Monitoring: Closely monitor the reaction by TLC or GC-MS. As soon as the starting material is consumed, quench the reaction immediately.

  • Alternative Brominating Agents: Consider even milder brominating agents if NBS still leads to over-bromination. Examples include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

ParameterRecommendation for Mono-bromination
Brominating Agent N-Bromosuccinimide (NBS) or other mild agents. Avoid excess Br2.
Stoichiometry 1.05 - 1.1 equivalents of brominating agent.
Temperature 0 °C to room temperature.
Reaction Time Monitor closely and quench as soon as starting material is consumed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bromination of 4-methylphenylthiazole precursors.

Q1: What are the best general starting conditions for the bromination of a novel 4-methylphenylthiazole precursor?

For a new substrate, it is always advisable to start with the mildest conditions to gauge its reactivity. A good starting point is the use of 1.1 equivalents of N-Bromosuccinimide (NBS) in an anhydrous solvent like chloroform or carbon tetrachloride at room temperature. Monitor the reaction closely by TLC. If no reaction occurs, gradually increase the temperature or consider a more polar solvent like acetonitrile.

Q2: How can I differentiate between the 2-bromo and 5-bromo isomers of 4-(p-tolyl)thiazole?

Several analytical techniques can be used to distinguish between these isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The chemical shift of the proton on the thiazole ring will be different for each isomer. The proton at C5 in the 2-bromo isomer will typically be at a different chemical shift than the proton at C2 in the 5-bromo isomer. 13C NMR will also show distinct chemical shifts for the brominated carbon.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers will be identical (same molecular weight), their fragmentation patterns may show subtle differences. More importantly, the isomers will likely have different retention times on the GC column, allowing for their separation and quantification.[7]

  • X-ray Crystallography: If you can obtain a suitable crystal of one of the isomers, X-ray crystallography provides unambiguous structural determination.

Q3: Are there any protecting group strategies I can use to improve selectivity?

While not always necessary, protecting group strategies can be employed in complex molecules where other functional groups might interfere with the bromination. For instance, if your precursor has a reactive amine or hydroxyl group, it should be protected prior to bromination. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while silyl ethers are often used for hydroxyl groups.[10]

Q4: My bromination reaction is complete, but I'm having trouble with the purification. What are some tips?

Purification of bromo-thiazole isomers can be challenging due to their similar polarities. Here are some suggestions:

  • Column Chromatography: Use a long column with a high surface area silica gel. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can improve separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Diagram: General Workflow for Selective Bromination

G Start Start with 4-(p-tolyl)thiazole Precursor Choose_Method Choose Bromination Method Start->Choose_Method Electrophilic Electrophilic Substitution (e.g., NBS) Choose_Method->Electrophilic For 5-Bromo Lithiation Lithiation-Bromination (e.g., n-BuLi, Br2) Choose_Method->Lithiation For 2-Bromo Optimize Optimize Conditions (Solvent, Temp, Stoichiometry) Electrophilic->Optimize Lithiation->Optimize Monitor Monitor Reaction (TLC, GC-MS) Optimize->Monitor Workup Reaction Work-up & Quenching Monitor->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A general workflow for achieving selective bromination.

By understanding the underlying principles and applying these troubleshooting strategies, you can significantly improve the selectivity and yield of your bromination reactions involving 4-methylphenylthiazole precursors.

References

  • Course of bromination of thiazole and 2-methylthiazole. (1986). OSTI.GOV. [Link]

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Examples of electrophilic aromatic substitution. Lumen Learning. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. PMC. [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. [Link]

  • Chemistry of the thiazoles. Unknown Source. [Link not available]
  • Thiazole. Wikipedia. [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Unknown Source. [Link not available]
  • Protecting Groups. Organic Synthesis. [Link]

  • SELECTIVE BROMINATION OF 4,5-DIMETHYLTHIAZOLE WITH N-BROMOSUCCINIMIDE. Unknown Source. [Link not available]
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]

  • Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. PubMed. [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Unknown Source. [Link not available]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • 101862-33-3| Chemical Name : 2-Bromo-4-p-tolyl-thiazole. Pharmaffiliates. [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Semantic Scholar. [Link]

  • What spectral technique is used to distinguish between structural isomers?. Quora. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Advanced Coupling of 2-(3-Bromo-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 2-(3-bromo-4-methylphenyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of moisture-sensitive palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion of the 2-(3-bromo-4-methylphenyl)thiazole starting material. What is the most likely cause related to moisture?

Answer:

The most probable cause is the deactivation of your palladium catalyst. The active catalytic species in most cross-coupling reactions is Pd(0). This species is highly susceptible to oxidation in the presence of trace amounts of air (oxygen) and water, which converts it to an inactive Pd(II) oxide or hydroxide. Furthermore, many phosphine ligands, which are crucial for stabilizing the Pd(0) center, can be oxidized in the presence of oxygen, a process that can be accelerated by moisture.[1]

Immediate Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your reaction setup is rigorously free of air and moisture. The most reliable method involves assembling oven-dried glassware while hot and immediately placing it under a positive pressure of a high-purity inert gas (Argon or Nitrogen) using a Schlenk line.[2][3] This should be followed by at least three cycles of evacuating the vessel and backfilling with the inert gas.[4]

  • Use a Pre-activated or Robust Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in situ reduction to Pd(0), this step can be sensitive and fail in the presence of contaminants. Consider using a pre-formed, air-and-moisture-stable Pd(0) source or a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that generates the active LPd(0) species more reliably under reaction conditions.[4][5]

  • Assess Reagent Purity: Ensure all reagents, especially the base and any liquid amines, are of high purity and handled under anhydrous conditions. Solid bases should be stored in a desiccator, and liquid amines can be purified by distillation or passed through a plug of activated alumina to remove water and other impurities that can poison the catalyst.[4]

Question 2: My desired product is forming, but I'm seeing a significant amount of a boronic acid homocoupling byproduct (a biaryl of my coupling partner). Why is this happening?

Answer:

Boronic acid homocoupling is a classic side reaction in Suzuki-Miyaura coupling, and its prevalence is strongly linked to the presence of oxygen.[1] While not directly caused by moisture, water can exacerbate the issue. The mechanism often involves a palladium-catalyzed oxidative coupling of two boronic acid molecules.[6][7]

Strategies for Mitigation:

  • Rigorous Degassing: This is the most critical step. Oxygen dissolved in your solvents is a primary culprit. Before use, all solvents must be thoroughly degassed. Sparging with an inert gas for 30-60 minutes is a common method, though repeated freeze-pump-thaw cycles are generally more effective for achieving very low oxygen levels.[4]

  • Control the Rate of Boronic Acid Hydrolysis: If you are using a boronic ester (e.g., a pinacol ester), it must first hydrolyze to the boronic acid to participate in the catalytic cycle.[8] If this hydrolysis is too fast and the subsequent transmetalation is slow, the concentration of the reactive boronic acid can build up, increasing the likelihood of homocoupling. Using a boronic ester that hydrolyzes more slowly, or carefully controlling the amount of water present when using an aqueous base, can help synchronize the rates and minimize this side reaction.[6][7]

  • Use a Direct Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources, as the in situ reduction of Pd(II) can sometimes promote oxidative side reactions.[1]

Question 3: My reaction is consuming the boronic acid, but I'm isolating the de-boronated arene instead of my product. What is causing this protodeboronation?

Answer:

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, most commonly water.[1] This side reaction is particularly problematic for electron-rich or certain types of heteroaromatic boronic acids and can be accelerated by excessive water or high temperatures.[1]

Preventative Measures:

  • Minimize Water Content: While many Suzuki protocols require water for the base (e.g., K₂CO₃, K₃PO₄) to function effectively, using a large excess should be avoided. If protodeboronation is a major issue, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄), which often requires only a few equivalents of water to be effective.[1]

  • Use More Stable Boron Reagents: Boronic esters, particularly N-methyliminodiacetic acid (MIDA) boronates, are significantly more stable towards protodeboronation than free boronic acids.[1][9] They act as a "slow release" form of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[6][7]

  • Modify the Base and Solvent System: The rate of protodeboronation can be pH-dependent. Switching to a different base or altering its concentration may slow this decomposition pathway.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding best practices for moisture control.

Q1: Why is strict moisture control so critical for palladium-catalyzed cross-coupling reactions?

A: Moisture, even in trace amounts, can initiate several detrimental pathways that compromise the reaction's efficiency and outcome:

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by water and oxygen, rendering it inactive.

  • Substrate/Reagent Degradation: Organoboron reagents, such as boronic acids, are susceptible to hydrolysis (protodeboronation), which irreversibly cleaves the crucial carbon-boron bond.[1][6][7]

  • Promotion of Side Reactions: Water can act as a proton source, leading to the dehalogenation of the aryl halide starting material via palladium-hydride intermediates.[10]

  • Ligand Degradation: Certain phosphine ligands can be sensitive to hydrolysis or oxidation, which is often facilitated by moisture.

Q2: What are the most effective methods for drying solvents for these sensitive reactions?

A: Commercially available "anhydrous" solvents can absorb moisture after the bottle is opened.[2] It is best practice to use freshly dried solvents. The table below compares common laboratory methods.

Drying MethodProcedureAdvantagesDisadvantagesRecommended For
Distillation Refluxing the solvent over a suitable drying agent (e.g., Na/benzophenone for THF/ethers, CaH₂ for toluene) followed by distillation under inert gas.Provides exceptionally dry solvent (<10 ppm H₂O). Removes non-volatile impurities.Requires dedicated glassware; can be time-consuming and hazardous.Highest-sensitivity reactions; when non-volatile impurities are a concern.
Activated Molecular Sieves Adding freshly activated 3Å or 4Å molecular sieves to the solvent and allowing it to stand for at least 12-24 hours.[11]Simple, safe, and effective for many solvents. Can maintain dryness over time.Slower than distillation. Sieves must be properly activated (heated under vacuum).General use for most cross-coupling reactions.[12]
Solvent Purification System (SPS) Pushing solvent through columns packed with activated alumina or other drying agents under inert gas pressure.Provides very dry, degassed solvent on demand. High throughput.High initial equipment cost. Columns require periodic replacement.Laboratories with high demand for anhydrous solvents.
Q3: Can you provide a standard protocol for setting up a reaction under an inert atmosphere?

A: Absolutely. This protocol outlines the use of a Schlenk line, a standard piece of equipment for handling air- and moisture-sensitive reactions.

Experimental Protocol: Inert Atmosphere Reaction Setup

  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) and magnetic stir bars must be thoroughly dried, either in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.[2][3][12]

  • Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line, which provides alternating access to a vacuum and a source of dry, inert gas (e.g., Argon).

  • Purging the System: Perform a minimum of three "evacuate-and-refill" cycles. To do this, carefully open the flask to the vacuum line for 1-2 minutes to remove the air, then close the vacuum line and open the inert gas line to backfill the flask.[4][13]

  • Adding Reagents:

    • Solids: Add solid reagents (e.g., 2-(3-bromo-4-methylphenyl)thiazole, boronic acid/ester, base, catalyst) to the flask under a positive flow of inert gas.

    • Liquids: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[13] Purge the syringe with inert gas before drawing up the liquid.[5]

  • Reaction Execution: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction, typically by connecting the flask to the inert gas line via a bubbler or a balloon filled with the inert gas.[13]

Diagram: Inert Atmosphere Reaction Setup Workflow

G A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot Glassware Under Inert Gas Flow A->B C 3. Evacuate & Refill (3x) with Inert Gas via Schlenk Line B->C D 4. Add Solid Reagents (Substrate, Catalyst, Base) C->D Positive Pressure E 5. Add Anhydrous, Degassed Solvent via Syringe D->E F 6. Add Liquid Reagents via Syringe E->F G 7. Heat to Reaction Temp Under Positive Inert Pressure F->G

Caption: Workflow for setting up a moisture-sensitive reaction.

Q4: My protocol requires an aqueous base, which seems counterintuitive. How do I manage this without compromising the reaction?

A: This is an excellent and critical question. The role of water in many Suzuki-Miyaura reactions is multifaceted and often essential. Water is required to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃ and facilitate the crucial transmetalation step of the catalytic cycle.[9] Some studies have even shown that an optimal amount of water can improve yields.[9]

The key is control , not complete elimination. The term "moisture-sensitive" in this context refers to sensitivity to uncontrolled atmospheric moisture. The water required by the protocol is a measured reagent.

Best Practices for Using Aqueous Bases:

  • Use Degassed Water: Prepare your aqueous base solution using high-purity water that has been thoroughly degassed to remove dissolved oxygen.

  • Precise Addition: Add the specified amount of the aqueous solution precisely. Do not assume "more is better." Excess water beyond what is needed for the base's function will only increase the risk of side reactions like protodeboronation.[1]

  • Maintain Inert Conditions: The need for an aqueous base does not negate the need for a rigorously inert atmosphere to protect the Pd(0) catalyst and phosphine ligands from oxygen.[5]

Diagram: Troubleshooting Decision Tree for Low Yield

G Start Low or No Yield Observed Check_SM Starting Material Consumed? Start->Check_SM SM_Consumed_Yes Yes Check_SM->SM_Consumed_Yes   SM_Consumed_No No Check_SM->SM_Consumed_No   Byproducts Analyze Byproducts SM_Consumed_Yes->Byproducts Catalyst_Issue Probable Catalyst Inactivity SM_Consumed_No->Catalyst_Issue Check_Setup Review Inert Atmosphere Setup (Evac/Refill Cycles?) Catalyst_Issue->Check_Setup Action Check_Reagents Verify Anhydrous Solvents & Reagents Check_Setup->Check_Reagents And Change_Catalyst Use Robust Pre-catalyst (e.g., Buchwald G3/G4) Check_Reagents->Change_Catalyst And Homocoupling Homocoupling Dominant? Byproducts->Homocoupling Protodeboronation Protodeboronation or Dehalogenation? Byproducts->Protodeboronation Degas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->Degas Solution Stable_Boron Use MIDA/Pinacol Boronic Ester Protodeboronation->Stable_Boron Solution Control_Water Minimize Water; Use Anhydrous Base Stable_Boron->Control_Water And/Or

Caption: Decision tree for troubleshooting low-yield coupling reactions.

References

  • Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Anhydrous Conditions. Sciencemadness Discussion Board. [Link]

  • Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science. [Link]

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Transition Metal Catalyzed Cross-Couplings in Water. eScholarship, University of California. [Link]

  • Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Royal Society of Chemistry. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). ResearchGate. [Link]

  • How To Run A Reaction: The Setup. University of Rochester Department of Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ResearchGate. [Link]

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • SOME SCALE-UP CONSIDERATIONS. CatSci. [Link]

  • Emerging Freeze-Drying Process Development and Scale-up Issues. PMC. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Thiazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of reaction temperature in thiazole cyclization, a critical step in the synthesis of many pharmaceutical compounds. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is not proceeding at room temperature. What is the first troubleshooting step?

A1: The Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring from an α-haloketone and a thioamide, typically requires thermal energy to overcome the activation barrier for cyclization.[1][2] Room temperature is often insufficient for the reaction to proceed at a practical rate.[3]

  • Causality: The reaction mechanism involves a series of steps, including nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][4] Each of these steps has an associated activation energy that must be overcome. Heating the reaction mixture provides the necessary energy for the molecules to collide with sufficient force and proper orientation to react, leading to the formation of the desired product.

  • Recommended Action: The first and most crucial step is to introduce heat to the reaction. A gentle reflux in a suitable solvent like ethanol or methanol is a common starting point.[2][3] A temperature range of 60-80°C is often effective for initiating the reaction.

Q2: I am observing a low yield in my thiazole synthesis despite heating the reaction. What are the likely temperature-related causes?

A2: Low yields in a heated thiazole synthesis can stem from several temperature-related factors. The key is to find the "sweet spot" for your specific substrates, as both insufficient and excessive heat can be detrimental.

  • Suboptimal Temperature: The reaction may still not be at its optimal temperature. Different substrates will have different reactivity profiles, and a temperature that works for one set of starting materials may be too low for another. The reaction may be proceeding, but too slowly to reach completion in a reasonable timeframe, leading to a low isolated yield of the product.

  • Thermal Degradation: Conversely, excessive heat can lead to the degradation of starting materials, intermediates, or the final thiazole product itself.[5] Thiazole rings, while aromatic and generally stable, can undergo fragmentation or side reactions at very high temperatures.[5] This is particularly true for thiazoles with sensitive functional groups.

  • Side Reactions: Elevated temperatures can also promote competing side reactions, consuming your starting materials and reducing the yield of the desired thiazole.

Q3: My reaction is producing a significant amount of an isomeric byproduct. How can temperature influence this?

A3: Temperature can play a critical role in controlling the regioselectivity of the Hantzsch synthesis, particularly when using N-substituted thioamides. This is a classic example of kinetic versus thermodynamic control.[6][7][8]

  • Kinetic vs. Thermodynamic Products: At lower temperatures, the reaction may favor the formation of the kinetic product, which is the product that forms the fastest due to a lower activation energy barrier.[6][7][8] In some cases, this can be an undesired isomer. At higher temperatures, the reaction has enough energy to overcome higher activation barriers and potentially reverse the formation of the kinetic product. This allows the reaction to reach equilibrium and favor the formation of the more stable thermodynamic product, which is often the desired thiazole isomer.[6][7][8]

  • Example - Thiazoline vs. Thiazole: In the synthesis of 2-aminothiazoles, lower temperatures (e.g., 100°C) might favor the formation of the tautomeric 2-amino-4-methylenethiazoline as the major product. Increasing the temperature (e.g., to 130°C), often with the aid of microwave irradiation, can provide the necessary energy to facilitate the isomerization to the more stable aromatic 2-aminothiazole.

  • Acidic Conditions: It is also important to note that under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can form. While primarily pH-dependent, temperature can influence the ratio of these isomers.[9]

Troubleshooting Guide

Problem Potential Temperature-Related Cause Recommended Action & Explanation
Reaction not starting or very slow (as monitored by TLC) Insufficient temperature.Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC at each new temperature to observe the consumption of starting materials and the appearance of the product spot.
Low yield with incomplete consumption of starting materials Reaction temperature is too low for the given reaction time.Increase the reaction temperature or prolong the reaction time at the current temperature. A higher temperature will increase the reaction rate, potentially leading to a higher yield within a practical timeframe.
Low yield with significant decomposition (darkening of the reaction mixture, multiple spots on TLC) Reaction temperature is too high, leading to thermal degradation of reactants, intermediates, or the product.Decrease the reaction temperature. If a high temperature is required for the reaction to proceed, consider using a higher boiling point solvent to maintain a more controlled and stable temperature.
Formation of an unexpected major product (isomer) The reaction is under kinetic control, favoring the formation of a less stable isomer.Increase the reaction temperature to favor the formation of the more stable thermodynamic product. This provides the system with enough energy to overcome the activation barrier to the desired product and potentially reverse the formation of the kinetic byproduct.
Reaction works well for simple substrates but fails for more complex or sterically hindered ones The activation energy for the cyclization of more complex substrates is higher, requiring more thermal energy.A higher reaction temperature is likely necessary. For particularly challenging substrates, consider the use of microwave-assisted synthesis, which can often achieve higher temperatures and faster reaction times than conventional heating.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for Thiazole Cyclization

This protocol outlines a systematic approach to determine the optimal reaction temperature for a Hantzsch thiazole synthesis.

  • Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.5 mmol) in parallel.

  • Temperature Gradient: Run each reaction at a different temperature. A good starting range is 60°C, 80°C, 100°C, and 120°C (refluxing ethanol). If your substrates are expected to be less reactive, you can extend this range to higher temperatures using a higher-boiling solvent like DMF.

  • Reaction Monitoring: Monitor each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). Note the time it takes for the starting materials to be consumed and the relative intensity of the product spot versus any byproduct spots.

  • Work-up and Analysis: Once each reaction is complete (as determined by TLC), perform an identical work-up procedure for each. Isolate the crude product and determine the yield.

  • Purity Assessment: Analyze the purity of the crude product from each reaction using a suitable technique such as ¹H NMR or LC-MS. This will allow you to determine the temperature at which the highest yield of the purest product is obtained.

Example Data from a Temperature Optimization Study:

Temperature (°C)Reaction Time (h)Yield (%)Purity (by NMR)Observations
6084595%Slow reaction, incomplete conversion
8047598%Good conversion, clean reaction
10028596%Faster reaction, slight increase in impurities
12017085%Rapid reaction, significant decomposition observed
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis

This is a general starting procedure that can be optimized based on your specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of α-haloketone).

  • Heating: Heat the reaction mixture to a gentle reflux (for ethanol, this is approximately 78°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting α-haloketone is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. In many cases, the thiazole product will precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Hantzsch Thiazole Synthesis: Reaction Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Haloketone alpha-Haloketone Intermediate_1 Thioether Intermediate alpha-Haloketone->Intermediate_1 Nucleophilic Attack Thioamide Thioamide Thioamide->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Intramolecular Cyclization Thiazole Thiazole Intermediate_2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is the reaction being heated? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_decomp Is there evidence of decomposition? check_temp->check_decomp Yes optimize_temp Perform temperature optimization study increase_temp->optimize_temp decrease_temp Decrease temperature check_decomp->decrease_temp Yes check_decomp->optimize_temp No decrease_temp->optimize_temp end Improved Yield optimize_temp->end

Caption: A decision tree for troubleshooting low yields in thiazole synthesis.

References

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

  • Lin, X., et al. (2021). Research progress of thiazole flavor compounds. Journal of Food Science and Technology, 39(1), 1-11. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Asif, M. (2020). Review of the synthesis and biological activity of thiazoles. Polycyclic Aromatic Compounds, 42(5), 2246-2283. [Link]

  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives and their antimicrobial evaluation. Molecules, 20(1), 1347-1361. [Link]

  • Pop, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7166. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Wikipedia. (2024). Hantzsch pyridine synthesis. [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Scalacci, N., et al. (2017). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-based and Applied Economics, 6(1), 71-89. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 2-(3-Bromo-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 2-(3-Bromo-4-methylphenyl)thiazole

Executive Summary

This technical guide provides a structural and mechanistic analysis of the mass spectrometric behavior of 2-(3-Bromo-4-methylphenyl)thiazole . Designed for analytical chemists and medicinal chemistry researchers, this document compares the fragmentation pattern of the target halogenated thiazole against its non-brominated analog, 2-(4-methylphenyl)thiazole .

Key Analytical Takeaways:

  • Diagnostic Signature: The presence of a bromine atom creates a distinct 1:1 isotopic doublet at m/z 254/256 (

    
    ), serving as an immediate spectral identifier.
    
  • Primary Fragmentation: The thiazole ring is the primary site of high-energy cleavage, typically expelling HCN (27 Da) or C₂H₂N (40 Da) .

  • Secondary Fragmentation: Loss of the bromine radical (79/81 Da) is observed at higher collision energies, distinguishing this compound from stable alkyl-aryl analogs.

Compound Profile & Isotopic Physics

Before analyzing fragmentation, the precursor ion selection must account for the unique isotopic physics of the bromine substituent.

FeatureSpecification
Chemical Formula

Monoisotopic Mass (

)
252.9561 Da
Molecular Weight 254.15 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (

)
m/z 254.0 (

) and m/z 256.0 (

)

The "Twin Peak" Phenomenon: Unlike chlorinated compounds (3:1 ratio) or non-halogenated compounds, the natural abundance of


 (50.7%) and 

(49.3%) results in a "twin tower" spectral pattern where the M and M+2 peaks are of approximately equal intensity. This is the first checkpoint for structural validation.

Comparative Fragmentation Analysis

To isolate the specific contributions of the bromine and methyl substituents, we compare the target compound with 2-(4-methylphenyl)thiazole (its direct non-halogenated precursor).

Comparative Data Table
Fragment TypeTarget: 2-(3-Bromo-4-methylphenyl)thiazole Comparator: 2-(4-Methylphenyl)thiazole Shift / Delta
Precursor Ion

254 / 256 (1:1 ratio)176 (Single dominant peak)+78/80 Da (Br substitution)
Thiazole Cleavage (Loss of HCN) 227 / 229 149 Loss of 27 Da (Common to scaffold)
Thiazole Cleavage (Loss of

)
214 / 216 136 Loss of 40 Da (Retro-Diels-Alder)
Methyl Radical Loss

239 / 241 161 Loss of 15 Da (Benzylic cleavage)
Halogen Loss

175 (Phenylthiazole cation)N/ADiagnostic for C-Br bond
Tropylium-like Ion 169 / 171 (Bromotropylium)91 (Tropylium)Expansion of tolyl ring

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 2-arylthiazoles under Collision-Induced Dissociation (CID) follows two competitive pathways: Thiazole Ring Disassembly (Pathway A) and Substituent Ejection (Pathway B).

Pathway A: Thiazole Ring Cleavage (Dominant)

The thiazole ring typically undergoes a Retro-Diels-Alder (RDA) type fragmentation or simple bond scission.

  • Loss of HCN (27 Da): Cleavage of the C2-N3 and C4-C5 bonds. This retains the sulfur atom on the aromatic fragment.

  • Loss of Nitrile (

    
    ):  In 2-substituted thiazoles, the entire aryl-nitrile moiety can sometimes be ejected, though less common than HCN loss.
    
Pathway B: Bromine & Methyl Ejection (High Energy)
  • C-Br Cleavage: The Carbon-Bromine bond is weaker than the Carbon-Hydrogen bond but stronger than the C-I bond. At higher collision energies (>35 eV), homolytic cleavage occurs, yielding the

    
     cation at m/z 175 .
    
  • Benzylic Stability: The 4-methyl group stabilizes the phenyl ring. Loss of a hydrogen atom to form a stable tropylium-like cation is possible, but less favorable than the loss of the labile bromine.

Visualized Pathway (Graphviz)

FragmentationPathway M Precursor Ion [M+H]+ m/z 254 (100%) / 256 (98%) FragA1 [M - HCN]+ m/z 227 / 229 (Thiazole Ring Cleavage) M->FragA1 - HCN (27 Da) FragA2 [M - C2H2N]+ m/z 214 / 216 (Retro-Diels-Alder) M->FragA2 - C2H2N (40 Da) FragB1 [M - Br•]+ m/z 175 (Aryl Cation) M->FragB1 - Br• (79/81 Da) High CE FragB2 [M - CH3•]+ m/z 239 / 241 (Benzylic Cleavage) M->FragB2 - CH3• (15 Da) FragA1->FragB1 - Br (Secondary Loss)

Caption: Predicted fragmentation tree for 2-(3-Bromo-4-methylphenyl)thiazole showing competitive ring cleavage and substituent loss pathways.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate synthesized material, follow this field-proven protocol.

Instrument Setup
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 110 V (Optimized for thiazole stability).

  • Collision Energy (CE): Stepped energy (10, 20, 40 eV) is recommended to observe both the parent ion (low energy) and the Br-loss fragment (high energy).

Workflow Diagram

Workflow Sample Sample Prep (10 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization (Formation of [M+H]+) LC->ESI MS1 MS1 Scan (Confirm 254/256 Doublet) ESI->MS1 MS2 MS2 Fragmentation (CID @ 20-40 eV) MS1->MS2

Caption: Standardized LC-MS/MS workflow for structural validation of brominated thiazoles.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Phenylbenzothiazole (Analog Scaffold)." NIST Chemistry WebBook, SRD 69. [Link]

  • Mohamed, M. et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives."[1] Indian Journal of Chemistry, Section B. (2006). [Link]

  • Doc Brown's Chemistry. "Mass Spectrometry: Fragmentation Patterns of Organo-Bromine Compounds." Advanced Organic Chemistry Notes. [Link]

  • ChemGuide. "Fragmentation Patterns in Mass Spectra: Mechanisms and Examples." [Link]

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-(3-Bromo-4-methylphenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 2-(3-bromo-4-methylphenyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore a robust and widely adopted synthetic methodology, the Hantzsch thiazole synthesis, and detail its validation using Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this process.

The core of this guide is a comparative analysis. The success of the synthesis is not merely confirmed by the presence of product-specific infrared absorption bands, but is validated by the concurrent disappearance of key vibrational modes characteristic of the starting materials. This comparative approach provides a self-validating system for confirming the chemical transformation.

Introduction to 2-Arylthiazoles

The thiazole ring is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals like the antibiotic Penicillin and the anticancer agent Tiazofurin. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The 2-arylthiazole motif, in particular, is a cornerstone for developing agents with diverse therapeutic applications, from antimicrobial to anticancer activities.

The target molecule, 2-(3-Bromo-4-methylphenyl)thiazole, incorporates a substituted phenyl ring, offering multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds. Accurate synthesis and unambiguous structural confirmation are paramount. While techniques like NMR and Mass Spectrometry provide detailed structural information, FT-IR spectroscopy offers a rapid, cost-effective, and highly informative first-pass validation of the successful formation of the thiazole core by tracking the transformation of key functional groups.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2][3]

For the synthesis of 2-(3-Bromo-4-methylphenyl)thiazole, a two-step approach is proposed:

  • α-Bromination: Synthesis of the key intermediate, 2-bromo-1-(3-bromo-4-methylphenyl)ethanone, from a commercially available substituted acetophenone.

  • Cyclocondensation: Reaction of the resulting α-bromoketone with a thioamide, such as thioacetamide, to form the final thiazole ring.

The causality behind this choice is rooted in the high yields and the thermodynamic driving force of forming a stable aromatic heterocyclic product.[4]

Alternative Synthetic Routes

While the Hantzsch synthesis is the focus of this guide, other methods for thiazole synthesis exist, each with its own advantages.

  • Gabriel Synthesis: Involves the cyclization of an α-acylaminoketone with a phosphorus pentasulfide (P₂S₅). This method is effective for producing 2,5-disubstituted thiazoles.[5]

  • Cook-Heilborn Synthesis: Utilizes the reaction of an α-aminonitrile with carbon disulfide.

The Hantzsch synthesis is often preferred for its operational simplicity and the ready availability of the requisite starting materials.[6]

Proposed Reaction Workflow

The logical flow of the synthesis and validation process is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation A Starting Material (3-Bromo-4-methylacetophenone) B Step 1: α-Bromination (e.g., with NBS or Br₂) A->B C Intermediate (2-bromo-1-(3-bromo-4-methylphenyl)ethanone) B->C D Step 2: Hantzsch Cyclocondensation (with Thioacetamide) C->D H Spectroscopic Validation (FT-IR) C->H IR of Intermediate E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Pure Product (2-(3-Bromo-4-methylphenyl)thiazole) F->G G->H G->H IR of Final Product

Caption: Workflow for the synthesis and validation of 2-(3-bromo-4-methylphenyl)thiazole.

Experimental Protocols

Synthesis of 2-(3-Bromo-4-methylphenyl)thiazole

This protocol is a representative procedure adapted from general Hantzsch thiazole synthesis methodologies.[2]

Step 1: Synthesis of 2-bromo-1-(3-bromo-4-methylphenyl)ethanone (Intermediate)

  • To a solution of 3-bromo-4-methylacetophenone (1 eq.) in a suitable solvent such as glacial acetic acid or chloroform, add N-bromosuccinimide (NBS) (1.1 eq.).

  • Initiate the reaction with a catalytic amount of a radical initiator like benzoyl peroxide or by photo-irradiation.

  • Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove succinimide and unreacted reagents.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude α-bromoketone by recrystallization or column chromatography.

Step 2: Hantzsch Cyclocondensation

  • In a round-bottom flask, dissolve the purified 2-bromo-1-(3-bromo-4-methylphenyl)ethanone (1 eq.) in ethanol.

  • Add thioacetamide (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting α-bromoketone is consumed.

  • Cool the mixture to room temperature and then pour it into a beaker containing cold water or a dilute sodium bicarbonate solution to neutralize the HBr formed during the reaction.[4]

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(3-Bromo-4-methylphenyl)thiazole.

FT-IR Spectroscopic Analysis
  • Prepare samples of the key starting material (3-bromo-4-methylacetophenone), the thioamide (thioacetamide), and the final purified product.

  • For solid samples, use the KBr pellet method. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, solvent-free analysis.

  • Record the FT-IR spectrum for each sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Carefully label and analyze each spectrum, paying close attention to the diagnostic regions for key functional groups.

IR Spectral Validation: A Comparative Analysis

The core of the IR validation lies in a logical comparison of the product's spectrum with those of its precursors. The successful formation of 2-(3-bromo-4-methylphenyl)thiazole is confirmed by observing the disappearance of the carbonyl (C=O) stretch from the α-bromoketone intermediate and the N-H stretches from thioacetamide, alongside the appearance of new bands characteristic of the thiazole ring, such as the C=N stretching vibration.

G cluster_inputs Precursor Spectra cluster_output Product Spectrum cluster_analysis Comparative Analysis cluster_conclusion Conclusion A IR of α-Bromoketone (Key Peak: C=O stretch ~1690 cm⁻¹) D Disappearance of C=O stretch (Confirms ketone reaction) A->D B IR of Thioacetamide (Key Peaks: N-H stretches ~3100-3400 cm⁻¹, C=S stretch ~1300 cm⁻¹) E Disappearance of N-H stretches (Confirms thioamide reaction) B->E C IR of Product (2-(3-Bromo-4-methylphenyl)thiazole) C->D C->E F Appearance of Thiazole Ring Peaks (e.g., C=N stretch ~1500-1600 cm⁻¹) C->F G Synthesis Validated D->G E->G F->G

Caption: Logical flow for the validation of thiazole synthesis via comparative IR spectroscopy.

Analysis of Starting Material Spectra
  • 3-Bromo-4-methylacetophenone (Precursor to α-bromoketone): The spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group , typically around 1680-1700 cm⁻¹ .[7] Other key peaks include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[8][9] The C-Br stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹.[10]

  • Thioacetamide: This spectrum is characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3100-3400 cm⁻¹ region.[11] It also possesses a characteristic C=S stretching vibration, though this can be complex and is often found in the fingerprint region.

Analysis of the Product Spectrum: 2-(3-Bromo-4-methylphenyl)thiazole

The IR spectrum of the purified product should exhibit the following key changes:

  • Absence of Carbonyl: The most critical validation point is the complete disappearance of the strong C=O stretching band from the α-bromoketone intermediate.

  • Absence of N-H Stretches: The N-H stretching bands from thioacetamide should be absent, confirming its incorporation into the ring.

  • Presence of Thiazole Ring Vibrations: New bands will appear that are characteristic of the aromatic thiazole ring. A key indicator is the C=N stretching vibration , which is expected in the 1500-1640 cm⁻¹ range.[12][13] This may overlap with the aromatic C=C stretching bands. The spectrum for a similar compound, 2-bromo-4-phenyl-1,3-thiazole, shows characteristic peaks at 1476 and 1420 cm⁻¹, which are indicative of the heterocyclic ring system.[12][14]

  • Preserved Aromatic and Alkyl Features: The spectrum will retain bands corresponding to the substituted phenyl ring, such as aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (1450-1600 cm⁻¹). The aliphatic C-H stretches of the methyl group (~2850-2960 cm⁻¹) will also be present.

  • C-Br Stretch: The C-Br stretch will remain, located in the low-frequency fingerprint region (< 700 cm⁻¹).

Comparative Data Summary

The table below summarizes the expected key vibrational frequencies for the starting materials and the final product, providing a clear checklist for validation.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) α-Bromoketone Intermediate Thioacetamide Final Product
CarbonylC=O Stretch~1690✔️
AmideN-H Stretch~3100-3400✔️
Aromatic C-HC-H Stretch> 3000✔️✔️
Methyl C-HC-H Stretch< 3000✔️✔️✔️
Aromatic/HeterocycleC=C / C=N Stretch~1450-1640✔️✔️
Alkyl HalideC-Br Stretch~515-690✔️✔️

✔️ = Peak Expected; ❌ = Peak Absent

Conclusion

The synthesis of 2-(3-bromo-4-methylphenyl)thiazole via the Hantzsch cyclocondensation is a highly effective and reliable method. This guide establishes that FT-IR spectroscopy serves as a powerful and efficient tool for the primary validation of this synthesis. By employing a comparative analytical approach—confirming the disappearance of characteristic reactant peaks (C=O, N-H) and the appearance of product-specific peaks (C=N)—researchers can achieve a high degree of confidence in the successful formation of the target thiazole ring. This self-validating spectroscopic method ensures the integrity of the synthesized material before proceeding to more exhaustive characterization techniques and subsequent research applications.

References

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Bouherrou, S., et al. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Pharmaceutical Letters, 8(1), 1-15.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Retrieved from [Link]

  • Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Walailak Journal of Science and Technology (WJST), 18(9), 9325.
  • SpectraBase. (n.d.). Thioacetamide [FTIR] Spectrum. Retrieved from [Link]

  • El-Sayed, N. N. E. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society, 85(12), 1549-1588.
  • University of Colorado Boulder. (n.d.). Example 7. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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  • NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 42(1), 43-49.
  • Bouherrou, S., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(19), 3477. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

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Retrosynthesis Analysis

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Model Template_relevance
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